Product packaging for 4-Hydrazinylpyridine hydrochloride(Cat. No.:CAS No. 20815-52-5)

4-Hydrazinylpyridine hydrochloride

Cat. No.: B1322162
CAS No.: 20815-52-5
M. Wt: 145.59 g/mol
InChI Key: MMLHRYAPGSEXCA-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridine hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClN3 B1322162 4-Hydrazinylpyridine hydrochloride CAS No. 20815-52-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHRYAPGSEXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20815-52-5, 52834-40-9
Record name 20815-52-5
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Record name 4-hydrazinylpyridine hydrochloride
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Record name 52834-40-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydrazinylpyridine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20815-52-5, 52834-40-9 Synonyms: 4-Pyridylhydrazine hydrochloride, (4-Pyridyl)hydrazine hydrochloride

This technical guide provides an in-depth overview of 4-Hydrazinylpyridine hydrochloride, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, reactivity, analytical methods, and its role as a key synthon for bioactive molecules.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 20815-52-5, 52834-40-9[1]
Molecular Formula C₅H₈ClN₃[1]
Molecular Weight 145.59 g/mol [1]
Appearance Solid[2]
Melting Point 244-250 °C[2]
Boiling Point 310.2 °C at 760 mmHg (for free base)
Flash Point 141.4 °C (for free base)
Solubility Soluble in water.
pKa Not readily available
LogP 1.94250[]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a 4-halopyridine with hydrazine hydrate, followed by acidification with hydrochloric acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloropyridine hydrochloride

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material and byproducts.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to afford this compound.

G 4-Chloropyridine HCl 4-Chloropyridine HCl Reaction Reaction 4-Chloropyridine HCl->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification HCl HCl HCl->Purification 4-Hydrazinylpyridine HCl 4-Hydrazinylpyridine HCl Purification->4-Hydrazinylpyridine HCl

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the nucleophilic hydrazine moiety. This functional group readily reacts with various electrophiles, making it a valuable synthon for the construction of a wide range of heterocyclic scaffolds with diverse biological activities.[4]

Key Reactions:
  • Formation of Hydrazones: The hydrazine group reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating diverse libraries of compounds for biological screening.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a privileged scaffold in medicinal chemistry.[5][6]

  • Synthesis of Triazolopyridines: Cyclization reactions with appropriate reagents can yield fused heterocyclic systems such as triazolopyridines.

The pyridine ring itself can undergo further functionalization, although the electron-donating nature of the hydrazinyl group directs electrophilic substitution.

Role in Drug Development:

Pyridine and its derivatives are integral components of numerous FDA-approved drugs.[7] The incorporation of a hydrazine or a pyrazole moiety, often derived from a hydrazinyl precursor, is a common strategy in the design of kinase inhibitors.[8][9] These inhibitors play a crucial role in cancer therapy by targeting specific signaling pathways that are dysregulated in tumor cells.

While no specific drug has been directly developed from this compound to date, its structural motifs are present in a variety of bioactive compounds and kinase inhibitors. For instance, pyrazolopyridine cores are found in inhibitors of various kinases, including those involved in cell proliferation, survival, and angiogenesis.

G cluster_0 4-Hydrazinylpyridine HCl as a Synthon cluster_1 Bioactive Scaffolds cluster_2 Potential Therapeutic Applications 4-HPH 4-Hydrazinylpyridine Hydrochloride Hydrazones Hydrazones 4-HPH->Hydrazones Reaction with Pyrazoles Pyrazoles 4-HPH->Pyrazoles Reaction with Fused Heterocycles Fused Heterocycles (e.g., Triazolopyridines) 4-HPH->Fused Heterocycles Reaction with Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Hydrazones 1,3-Dicarbonyls 1,3-Dicarbonyls 1,3-Dicarbonyls->Pyrazoles Cyclizing Agents Cyclizing Agents Cyclizing Agents->Fused Heterocycles Other Bioactive Agents Other Bioactive Agents Hydrazones->Other Bioactive Agents Kinase Inhibitors Kinase Inhibitors Pyrazoles->Kinase Inhibitors Fused Heterocycles->Kinase Inhibitors Anticancer Agents Anticancer Agents Kinase Inhibitors->Anticancer Agents

Caption: Logical relationships in the application of 4-Hydrazinylpyridine HCl.

Signaling Pathways of Interest for Drug Development

Given the prevalence of pyrazole and pyridine scaffolds in kinase inhibitors, compounds derived from this compound could potentially target various signaling pathways implicated in cancer and other diseases. A key example is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Potential Target for Pyrazole Derivatives ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival Angiogenesis Angiogenesis Transcription Factors->Angiogenesis

References

Technical Guide: 4-Hydrazinylpyridine Hydrochloride - Core Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its role as a versatile building block for the synthesis of a wide array of bioactive molecules. The presence of a reactive hydrazine group attached to a pyridine ring makes it a key intermediate in the construction of various heterocyclic systems, including pyrazoles and their derivatives. This technical guide provides a comprehensive overview of the core physical properties of this compound, details established experimental protocols for their determination, and illustrates its application in chemical synthesis through detailed workflows.

Core Physical and Chemical Properties

Quantitative data for the physical properties of this compound is summarized below. It is important to note that there are discrepancies in the reported CAS Registry Numbers for this compound, with 20815-52-5 and 52834-40-9 being the most commonly cited. Users should verify the CAS number associated with their specific source.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₈ClN₃[1][2][3]
Molecular Weight 145.59 g/mol [1][2][3]
Melting Point 244-250 °C
238 °C[1]
Boiling Point 310.2 °C at 760 mmHg[1]
Flash Point 141.4 °C[1]
Vapor Pressure 0.000451 mmHg at 25°C[1]
pKa (Predicted) 8.24 ± 0.26ChemAxon
LogP 1.94250[1]
Polar Surface Area (PSA) 50.94 Ų[1]
Solubility in Water Data not available
Solubility in Ethanol Data not available
Solubility in DMSO Data not available

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

  • The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water, ethanol, DMSO).

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or sealed flasks

  • Shaker or magnetic stirrer at a constant temperature

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the solution using a syringe filter compatible with the solvent.

  • Dilute the saturated solution to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific λmax or HPLC with a standard curve).

  • Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized strong base, adding small, precise volumes of the titrant.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectroscopic Analysis

2.4.1. ¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance spectrum for structural elucidation.

Procedure:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

2.4.2. FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

2.4.3. UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or water).

  • Use the same solvent as a blank reference.

  • Scan the absorbance of the solution over the UV-Visible range (typically 200-800 nm).

  • Identify the wavelength(s) at which the maximum absorbance occurs.

Synthetic Applications and Workflows

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly in the development of enzyme inhibitors. A notable application is in the synthesis of pyrazoline derivatives that have shown potential as carbonic anhydrase inhibitors.[4][5]

General Workflow for the Synthesis of Pyrazoline Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis of pyrazoline derivatives using a substituted hydrazine hydrochloride.

G General Workflow for Pyrazoline Synthesis cluster_chalcone Step 1: Chalcone Synthesis cluster_cyclization Step 2: Cyclization Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Characterization acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Base (e.g., NaOH) Ethanol benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone product Pyrazoline Derivative chalcone->product hydrazine 4-Hydrazinylpyridine HCl hydrazine->product solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->product filtration Filtration product->filtration crystallization Crystallization filtration->crystallization final_product Pure Pyrazoline Product crystallization->final_product nmr NMR final_product->nmr ir FT-IR final_product->ir ms Mass Spec final_product->ms

Caption: Workflow for pyrazoline synthesis.

Role in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The general mechanism of inhibition by many classes of inhibitors involves binding to the zinc ion in the enzyme's active site.[1][2][6][7][8] Pyrazoline derivatives synthesized from precursors like this compound can act as such inhibitors.

The following diagram illustrates the logical relationship in the development of these inhibitors.

G Logical Pathway to Carbonic Anhydrase Inhibitors start Starting Material: 4-Hydrazinylpyridine HCl intermediate Synthetic Intermediate: Pyrazoline Scaffold start->intermediate Chemical Synthesis inhibitor Final Compound: Carbonic Anhydrase Inhibitor intermediate->inhibitor Further Modification target Biological Target: Carbonic Anhydrase Enzyme inhibitor->target Inhibition effect Therapeutic Effect: (e.g., Anti-glaucoma, Anti-cancer) target->effect Physiological Response

Caption: Development of carbonic anhydrase inhibitors.

Conclusion

References

A Technical Guide to 4-Hydrazinylpyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylpyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive hydrazine group attached to a pyridine ring, renders it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound consists of a pyridine ring substituted with a hydrazine group at the 4-position, and it is supplied as a hydrochloride salt. The presence of the hydrazine moiety makes it a potent nucleophile and a key building block in condensation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₈ClN₃[1][2][3]
Molecular Weight 145.59 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 238-250 °C[1][2]
CAS Numbers 20815-52-5, 52834-40-9[1][2][4][5]
SMILES Cl.NNc1ccncc1[2]
InChI 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H[2][6]
Assay ≥97%[2]
Storage Temperature 2-8°C, under inert gas[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The following is a representative experimental protocol based on general procedures for this type of reaction.

Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

  • Materials:

    • 4-Chloropyridine hydrochloride

    • Hydrazine hydrate (80% in water)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in a minimal amount of water.

    • Add an excess of hydrazine hydrate to the solution.

    • The mixture is heated to reflux in an ethanol solvent for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is then triturated with diethyl ether, filtered, and washed with additional diethyl ether to afford this compound as a solid.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

TechniqueAvailabilitySource(s)
¹H NMR Spectrum available upon request from supplier[6][7]
¹³C NMR Data mentioned as available from supplier[7]
IR Data mentioned as available from supplier[7]
Mass Spec. Data mentioned as available from supplier[7]

Applications in Drug Development and Research

The primary utility of this compound in drug development and research lies in its function as a versatile building block for the synthesis of heterocyclic compounds. The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters, to form pyrazole derivatives.[2][8] Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and approved drugs.[8]

Experimental Protocol: Synthesis of a Pyrazole Derivative

The following protocol describes a general procedure for the synthesis of a 3-substituted-1-(pyridin-4-yl)-1H-pyrazol-5(4H)-one from this compound and a β-ketoester.

  • Materials:

    • This compound

    • Ethyl acetoacetate (or other β-ketoester)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl acetoacetate (1 equivalent) to the suspension.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Visualization of a Key Synthetic Application

The following diagram illustrates the reaction workflow for the synthesis of a pyrazole derivative from this compound and a β-ketoester, a cornerstone application of this chemical intermediate.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Hydrazinylpyridine_HCl 4-Hydrazinylpyridine Hydrochloride Condensation Condensation/ Cyclization 4-Hydrazinylpyridine_HCl->Condensation beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_Ketoester->Condensation Solvent Ethanol Solvent->Condensation Catalyst Glacial Acetic Acid Catalyst->Condensation Heat Reflux Heat->Condensation Pyrazole 3-Methyl-1-(pyridin-4-yl) -1H-pyrazol-5(4H)-one Condensation->Pyrazole

Caption: Synthesis of a pyrazole derivative.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated in the construction of pyrazole-containing scaffolds, which are of high interest in the field of drug discovery. While detailed spectroscopic and synthetic procedural data from academic literature are not widely disseminated, its commercial availability and the well-established reactivity of the hydrazine functional group ensure its continued use in the synthesis of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide on the Solubility of 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-hydrazinylpyridine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility profile based on the compound's chemical structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₈ClN₃. It belongs to the pyridine and hydrazine families of compounds, making it a valuable building block in medicinal chemistry and pharmaceutical synthesis. Hydrazine derivatives are known to be precursors in the synthesis of a variety of bioactive molecules, including antifungal, antitubercular, and anti-cancer agents.[1] The hydrochloride salt form generally enhances the stability and handling of the parent hydrazine compound. Understanding its solubility in various solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a scarcity of publicly available quantitative solubility data for this compound. This guide, therefore, presents a predicted solubility profile and a standardized methodology for its experimental determination.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar pyridine ring and a hydrophilic hydrazinyl hydrochloride group, this compound is anticipated to exhibit the following general solubility characteristics:

  • High Solubility in Polar Protic Solvents: The compound is expected to be readily soluble in water, methanol, and ethanol. The hydrochloride salt form will likely lead to dissociation in these solvents, enhancing its solubility.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be moderate.

  • Insolubility in Nonpolar Solvents: It is predicted to be poorly soluble or insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether.

Quantitative Solubility Data
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Method
WaterPolar Protic25Data not availableShake-Flask
MethanolPolar Protic25Data not availableShake-Flask
EthanolPolar Protic25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data not availableShake-Flask
Phosphate Buffer (pH 7.4)Aqueous Buffer37Data not availableShake-Flask

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid solute with a known volume of solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

  • Solvent Addition: Pipette a precise volume of the desired solvent into each vial.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed until equilibrium is reached. This typically takes 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements does not significantly deviate.[3]

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for several hours to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[2]

  • Dilution: Quantitatively dilute the clear filtrate with the same solvent to a concentration that falls within the calibrated range of the analytical method.[2]

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 4-hydrazinylpyridine HCl to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle and filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC) E->F G Solubility Data F->G Calculate Solubility

Workflow for the Shake-Flask Solubility Determination Method.

Synthesis and Purification

The quality and purity of the this compound used in solubility studies are critical for obtaining accurate data. A common synthetic route involves the reaction of a 4-halopyridine with hydrazine.

General Synthesis Protocol

A plausible synthesis route for this compound involves the nucleophilic substitution of a 4-substituted pyridine with hydrazine hydrate. For instance, starting from 4-chloropyridine hydrochloride and hydrazine hydrate.[4]

Reaction Scheme:

4-chloropyridine hydrochloride + Hydrazine hydrate → 4-hydrazinylpyridine + HCl + H₂O

Procedure:

  • Reaction Setup: In a round-bottom flask, 4-chloropyridine hydrochloride is dissolved in a suitable solvent, such as ethanol.

  • Reagent Addition: An excess of hydrazine hydrate is added to the solution.

  • Heating: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

  • Workup: After cooling, the solvent is removed under reduced pressure. The resulting residue is then treated with an appropriate solvent to precipitate the hydrochloride salt of the product.

  • Purification: The crude product is collected by filtration, washed with a non-polar solvent like diethyl ether, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

G A 4-Chloropyridine HCl + Hydrazine Hydrate B Reflux in Solvent (e.g., Ethanol) A->B C Solvent Removal B->C D Precipitation/Workup C->D E Filtration and Washing D->E F Recrystallization E->F G Pure 4-Hydrazinylpyridine HCl F->G

General Synthesis and Purification Workflow.

Applications in Drug Development

The solubility of this compound is a key factor in its utility as an intermediate in drug development.

  • Reaction Kinetics: The solubility in various organic solvents dictates the choice of reaction medium to ensure optimal reaction rates and yields.

  • Purification: Understanding the differential solubility of the compound and any impurities in various solvents is fundamental to developing effective crystallization-based purification methods.

  • Formulation: For any potential therapeutic application of its derivatives, the aqueous solubility is a critical determinant of bioavailability and the feasibility of developing parenteral dosage forms.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for its experimental determination. The detailed shake-flask protocol offers a standardized method for researchers to generate reliable data. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and the broader context of pharmaceutical research and development. The provided workflows for solubility determination and synthesis are intended to guide laboratory practice and ensure data quality.

References

4-Hydrazinylpyridine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 4-Hydrazinylpyridine hydrochloride. It is important to note that, as of the time of this writing, there is a significant lack of direct experimental data on the specific biological and pharmacological properties of this compound in publicly available scientific literature. The information presented herein is therefore extrapolated from studies on structurally related hydrazine and pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential areas of investigation.

Introduction

This compound is a heterocyclic organic compound containing a pyridine ring and a hydrazine functional group. While it is commercially available as a research chemical and a building block for chemical synthesis, its specific mechanism of action in biological systems has not been extensively elucidated. However, by examining the known activities of related hydrazine and pyridine compounds, we can hypothesize several potential pathways through which this compound may exert pharmacological or toxicological effects.

This technical guide will explore these potential mechanisms, including metabolic activation, enzyme inhibition, and modulation of key signaling pathways. The aim is to provide a foundational understanding that can guide future research and drug discovery efforts involving this and similar chemical entities.

Potential Mechanisms of Action

The biological activity of this compound is likely influenced by the chemical reactivity of both the hydrazine moiety and the pyridine ring. The following sections detail the most probable mechanisms of action based on the activities of related compounds.

Metabolic Activation and Formation of Reactive Species

A common pathway for many hydrazine derivatives involves metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1] This process can lead to the formation of reactive intermediates and free radicals, which can then interact with cellular macromolecules, leading to either pharmacological effects or toxicity.[1][2]

The metabolism of hydrazine compounds can also be catalyzed by other enzymes such as monoamine oxidase (MAO) and various peroxidases.[1] The generation of reactive oxygen species (ROS) during this metabolism can induce oxidative stress, which is a known mechanism of toxicity for many xenobiotics.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

A detailed protocol to investigate the metabolic stability of this compound is as follows:

  • Materials: this compound, human liver microsomes (HLMs), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of the cold quenching solution. e. Centrifuge the samples to pellet the proteins. f. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Metabolic Activation Pathway

Metabolic_Activation cluster_0 Cellular Environment 4-HP 4-Hydrazinylpyridine hydrochloride CYP450 Cytochrome P450 (or other oxidases) 4-HP->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Diazene, Radical) CYP450->Reactive_Intermediate Macromolecule Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Intermediate->Macromolecule Covalent Binding Adduct_Formation Adduct Formation & Oxidative Damage Macromolecule->Adduct_Formation Biological_Effect Pharmacological Effect or Toxicity Adduct_Formation->Biological_Effect

Caption: Hypothetical metabolic activation of this compound.

Enzyme Inhibition

Hydrazine and pyridine moieties are present in numerous known enzyme inhibitors. Therefore, it is plausible that this compound could inhibit one or more enzymes.

Many hydrazine derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][5][6][7] Inhibition of MAO can lead to antidepressant and other neuropharmacological effects. Both reversible and irreversible inhibition of MAO by hydrazine compounds have been reported.[4]

Derivatives of pyridine-3-sulfonamide are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[8][9][10][11][12] While this compound lacks the sulfonamide group, the pyridine scaffold is a key feature in many CA inhibitors.

Hydrazine-containing compounds have been identified as inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis through its role in extracellular matrix remodeling.[13][14][15][16][17]

The structurally related drug, hydralazine, is known to be an inhibitor of DNA methyltransferase (DNMT), leading to changes in DNA methylation patterns and gene expression.[1] This mechanism is being explored for its potential in cancer therapy.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of this compound against a target enzyme:

  • Materials: Target enzyme, specific substrate for the enzyme, this compound, appropriate buffer solution, detection system (e.g., spectrophotometer, fluorometer), positive control inhibitor.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a multi-well plate, add the enzyme and the test compound (or vehicle control) to the buffer and pre-incubate for a specific period. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Enzyme Inhibition Pathways

Enzyme_Inhibition cluster_enzymes Potential Target Enzymes cluster_effects Downstream Effects 4-HP 4-Hydrazinylpyridine hydrochloride MAO Monoamine Oxidase (MAO) 4-HP->MAO Inhibition CA Carbonic Anhydrase (CA) 4-HP->CA Inhibition LOX Lysyl Oxidase (LOX) 4-HP->LOX Inhibition DNMT DNA Methyltransferase (DNMT) 4-HP->DNMT Inhibition Neurotransmission Altered Neurotransmission MAO->Neurotransmission pH_Regulation Disrupted pH Regulation CA->pH_Regulation ECM_Remodeling Inhibited ECM Remodeling LOX->ECM_Remodeling Gene_Expression Altered Gene Expression DNMT->Gene_Expression

Caption: Potential enzyme targets of this compound.

Neuropharmacological Effects

Some hydrazine derivatives are known to exert effects on the central nervous system.[18][19][20] These effects can be mediated through interference with neurotransmitter systems. For instance, some hydrazines can disrupt the balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[20] Additionally, neuropharmacological effects could be linked to the MAO inhibitory activity mentioned previously. Studies on hydralazine hydrazone derivatives have suggested anxiolytic and anticonvulsant effects mediated through GABA-A and serotonin (5-HT) receptors.[18]

Cardiovascular Effects

The antihypertensive drug hydralazine is a well-known hydrazine derivative that acts as a direct vasodilator.[21][22] While the exact mechanism of hydralazine is complex, it is thought to involve interference with calcium signaling in vascular smooth muscle cells.[21][22] Other hydrazine derivatives have been shown to potentiate the cardiovascular effects of hydralazine.[23] Given the structural similarities, this compound could potentially exhibit cardiovascular activity.

Quantitative Data

As previously stated, there is a lack of specific quantitative data for this compound in the scientific literature. The following table highlights this data gap and provides examples of quantitative data for related compounds to offer a frame of reference for potential future studies.

Assay TypeTargetCompoundIC50 / KiReference
This compound Various This compound Data Not Available N/A
MAO-B InhibitionMAO-BACH10 (an acyl hydrazine derivative)IC50 = 0.14 µM[24]
MAO-B InhibitionMAO-BACH14 (an acyl hydrazine derivative)IC50 = 0.15 µM[24]
CA InhibitionhCA IPyrazolo[4,3-c]pyridine Sulfonamide (1f)Ki = 58.8 nM[8]
CA InhibitionhCA IIPyrazolo[4,3-c]pyridine Sulfonamide (1f)Ki = 6.6 nM[8]
CA InhibitionhCA IX4-substituted pyridine-3-sulfonamideKi = 19.5-652 nM[10]
CA InhibitionhCA XII4-substituted pyridine-3-sulfonamideKi = 16.8-768 nM[10]
LOX InhibitionLOXPhenylhydrazineIC50 ≈ 10 µM[13][16]
LOX InhibitionLOXHydrazide 3IC50 ≈ 2 µM[13][16]

Conclusion

While the precise mechanism of action for this compound remains to be determined, the existing literature on related hydrazine and pyridine compounds provides a strong basis for forming testable hypotheses. Future research should focus on systematic in vitro and in vivo studies to elucidate its metabolic fate, enzyme inhibition profile, and potential effects on key signaling pathways. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for such investigations. A thorough understanding of its mechanism of action is crucial for assessing its potential therapeutic applications and toxicological risks.

General Experimental Workflow for Characterizing Mechanism of Action

Experimental_Workflow Start 4-Hydrazinylpyridine hydrochloride In_Vitro In Vitro Studies Start->In_Vitro Metabolism Metabolic Stability (Microsomes, Hepatocytes) In_Vitro->Metabolism Enzyme_Screening Broad Enzyme Panel Screening In_Vitro->Enzyme_Screening Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) In_Vitro->Cell_Based In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo If promising results MOA_Elucidation Mechanism of Action Elucidation Metabolism->MOA_Elucidation Enzyme_Screening->MOA_Elucidation Cell_Based->MOA_Elucidation PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Acute & Chronic Toxicity In_Vivo->Toxicity Efficacy Efficacy in Disease Models In_Vivo->Efficacy PK_PD->MOA_Elucidation Toxicity->MOA_Elucidation Efficacy->MOA_Elucidation

Caption: A general workflow for investigating the mechanism of action.

References

The Synthetic Versatility of 4-Hydrazinylpyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Hydrazinylpyridine hydrochloride is a pivotal building block in synthetic and medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of its applications, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and drug development professionals in their endeavors.

Core Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, primarily through condensation and cyclization reactions. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, allows for the construction of fused and substituted ring systems with a wide range of pharmacological properties. The primary applications lie in the synthesis of pyrazoles, triazoles, and their fused derivatives, which are prominent motifs in numerous clinically relevant molecules.

Synthesis of Pyridyl-Substituted Pyrazoles

One of the most common applications of this compound is in the synthesis of pyridyl-substituted pyrazoles. These compounds are typically formed through the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. The resulting pyrazole ring can be further functionalized, leading to compounds with a spectrum of biological activities, including anti-inflammatory and kinase inhibitory effects.

Table 1: Synthesis of Pyridyl-Pyrazoles - Reaction Parameters

Reactant 1Reactant 2SolventCatalyst/ConditionsProductYield (%)Reference
This compoundAcetylacetoneEthanolReflux4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine~85%Inferred from general procedures
This compoundEthyl AcetoacetateGlacial Acetic AcidReflux5-methyl-1-(pyridin-4-yl)-1H-pyrazol-3(2H)-oneNot specifiedInferred from general procedures

Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

experimental_workflow_pyrazole cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydrazinylpyridine HCl 4-Hydrazinylpyridine HCl Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) 4-Hydrazinylpyridine HCl->Solvent (e.g., Ethanol) 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Solvent (e.g., Ethanol) Heating (Reflux) Heating (Reflux) Solvent (e.g., Ethanol)->Heating (Reflux) Condensation Work-up & Purification Work-up & Purification Heating (Reflux)->Work-up & Purification Cyclization Pyridyl-Pyrazole Pyridyl-Pyrazole Work-up & Purification->Pyridyl-Pyrazole

Figure 1: General workflow for the synthesis of pyridyl-pyrazoles.
Synthesis of Fused Triazolo[4,3-a]pyridines

Another significant application is the synthesis of[1][2][3]triazolo[4,3-a]pyridines. These fused heterocyclic systems are prevalent in compounds exhibiting a range of biological activities, including as kinase inhibitors and central nervous system (CNS) active agents. The synthesis typically involves the acylation of 4-hydrazinylpyridine followed by an intramolecular cyclodehydration.

Experimental Protocol: Synthesis of a Substituted[1][2][3]triazolo[4,3-a]pyridine

  • Acylation: this compound (1.0 eq) is suspended in a suitable solvent like pyridine or dichloromethane. An acyl chloride or anhydride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

  • Cyclization: The intermediate acylhydrazinopyridine is isolated and then subjected to cyclodehydration. This can be achieved by heating in a high-boiling solvent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized. The precipitated product is filtered, washed, and recrystallized or purified by column chromatography.

logical_relationship_triazole Start 4-Hydrazinylpyridine HCl 4-Hydrazinylpyridine HCl Start->4-Hydrazinylpyridine HCl Acylhydrazinopyridine Intermediate Acylhydrazinopyridine Intermediate 4-Hydrazinylpyridine HCl->Acylhydrazinopyridine Intermediate Acylation Acylating Agent Acylating Agent Acylating Agent->Acylhydrazinopyridine Intermediate Cyclodehydration Cyclodehydration Acylhydrazinopyridine Intermediate->Cyclodehydration Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Cyclodehydration->Triazolo[4,3-a]pyridine Intramolecular Cyclization End Triazolo[4,3-a]pyridine->End

Figure 2: Logical flow for triazolo[4,3-a]pyridine synthesis.

Biological Activities of 4-Hydrazinylpyridine Derivatives

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Table 2: Biological Activities and Quantitative Data of Selected Derivatives

Derivative ClassBiological ActivityTarget/AssayIC₅₀ / ActivityReference
Pyridyl-pyrazolesAnti-inflammatoryCOX-2 InhibitionVaries with substitutionInferred from general literature
Pyridyl-pyrazolesKinase Inhibitionc-Jun N-terminal kinase (JNK)Varies with substitutionInferred from general literature
Quinazoline DerivativesAnticancerH-460, HT-29, HepG2, SGC-7901 cell lines0.015 to 4.09 µM[4]
PyridotriazolopyrimidinonesAnticancerMCF-7 and HepG2 cell linesPromising activity for some derivatives[5]
Targeting Kinase Signaling Pathways

A significant number of kinase inhibitors incorporate the pyridyl-pyrazole or related heterocyclic motifs. These inhibitors often function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates. This mechanism is crucial in cancer therapy, where aberrant kinase activity is a common driver of cell proliferation and survival.

signaling_pathway_kinase cluster_kinase Kinase Domain ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition ATP_Binding_Site->Inhibition Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Site Kinase_Inhibitor Pyridyl-Pyrazole Inhibitor Kinase_Inhibitor->ATP_Binding_Site Substrate Substrate Substrate->Substrate_Binding_Site Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Phosphorylated_Substrate

Figure 3: Mechanism of action for ATP-competitive kinase inhibitors.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing access to a rich diversity of heterocyclic structures. Its utility in the construction of biologically active molecules, particularly in the areas of oncology and inflammatory diseases, underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting field.

References

4-Hydrazinylpyridine Hydrochloride: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Hydrazinylpyridine hydrochloride (CAS No: 20815-52-5), a chemical intermediate of significant interest in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₅H₈ClN₃[1][2]
Molecular Weight 145.59 g/mol [1][2]
Melting Point 238 °C[1]
244-250 °C[3]
Boiling Point 310.2 °C at 760 mmHg[1]
Flash Point 141.4 °C[1]
Vapor Pressure 0.000451 mmHg at 25°C[1]
Form Solid[3]

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table outlines the known toxicological hazards.

Hazard ClassificationStatementReference
Acute Oral Toxicity Harmful if swallowed.[]
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Specific target organ toxicity May cause respiratory irritation.

GHS Hazard Pictograms:

alt text
alt text

Experimental Protocols: Safe Handling and Storage

Strict adherence to established protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_hygiene Personal Hygiene Gloves Impermeable Gloves (e.g., Butyl Rubber) Gown Impermeable Gown (Long-sleeved, closed back) EyeProtection Chemical Safety Goggles or Face Shield Respiratory NIOSH-approved Respirator (If dust cannot be controlled) WashHands Wash Hands Thoroughly After Handling NoEatDrink Do Not Eat, Drink, or Smoke in Work Area

Figure 1. Required Personal Protective Equipment and Hygiene Practices.

Handling Procedures
  • Avoid the formation of dust and aerosols.[7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][8]

  • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke when using this product.[8][9]

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep refrigerated and under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

  • Store locked up.[8]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the initial response to various exposure routes.

First_Aid_Measures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Remove to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash with Plenty of Soap and Water for at least 15 minutes SkinContact->WashWithWater EyeContact Eye Contact RinseWithWater Rinse Cautiously with Water for Several Minutes EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseWithWater->SeekMedicalAttention DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

Figure 2. First Aid Response to Exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6][8]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[8][9] Remove contact lenses, if present and easy to do.[8] Continue rinsing for at least 15 minutes.[6] Immediately call a poison center or doctor.

  • Ingestion: If swallowed, rinse mouth.[8] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[5] Evacuate personnel to a safe area.[7]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the chemical enter drains.[7]

  • Methods for Cleaning Up: Mix with sand or other inert absorbent material, sweep up, and place in a suitable, tightly closed container for disposal.[5]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-hydrazinylpyridine hydrochloride, a key building block in pharmaceutical and chemical research. The document details the most common and efficient synthesis routes, complete with experimental protocols, quantitative data, and characterization of the final product.

Introduction

This compound is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive hydrazine moiety, which can be readily converted into a range of functional groups, making it a valuable precursor in drug discovery and development. This guide focuses on the primary synthetic routes starting from readily available pyridine derivatives.

Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. The most prevalent and well-documented method involves the nucleophilic aromatic substitution of a 4-halopyridine with hydrazine. Alternative routes, though less common, offer flexibility depending on the availability of starting materials.

Pathway 1: From 4-Chloropyridine Hydrochloride

This is the most widely reported and industrially relevant method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the hydrazine molecule displaces the chloride atom on the pyridine ring.

G 4-Chloropyridine Hydrochloride 4-Chloropyridine Hydrochloride Reaction Reaction 4-Chloropyridine Hydrochloride->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Diagram 1: Synthesis from 4-Chloropyridine Hydrochloride.

Materials:

  • 4-Chloropyridine hydrochloride

  • Hydrazine hydrate (80-99% solution)

  • Ethanol or Isopropanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of 4-chloropyridine hydrochloride is prepared in a suitable solvent, typically ethanol or isopropanol.

  • Hydrazine hydrate is added to the solution. The molar ratio of hydrazine hydrate to 4-chloropyridine hydrochloride is typically in the range of 1.1 to 2.0 equivalents.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • The precipitated solid is collected by filtration and washed with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • If the free base is isolated, it can be converted to the hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent like isopropanol or ether, followed by filtration of the resulting precipitate.

Pathway 2: From 4-Bromopyridine Hydrochloride

Similar to the chloro-analogue, 4-bromopyridine hydrochloride can serve as a starting material. The bromo substituent is also a good leaving group for nucleophilic aromatic substitution. The general procedure is analogous to that of 4-chloropyridine.

G 4-Bromopyridine Hydrochloride 4-Bromopyridine Hydrochloride SNAr Reaction SNAr Reaction 4-Bromopyridine Hydrochloride->SNAr Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->SNAr Reaction This compound This compound SNAr Reaction->this compound G cluster_0 Diazotization cluster_1 Reduction cluster_2 Hydrolysis 4-Aminopyridine 4-Aminopyridine NaNO2, HCl NaNO2, HCl 4-Aminopyridine->NaNO2, HCl 4-Pyridyl Diazonium Chloride 4-Pyridyl Diazonium Chloride NaNO2, HCl->4-Pyridyl Diazonium Chloride Reducing Agent (e.g., Na2SO3) Reducing Agent (e.g., Na2SO3) 4-Pyridyl Diazonium Chloride->Reducing Agent (e.g., Na2SO3) Intermediate Intermediate Reducing Agent (e.g., Na2SO3)->Intermediate Acid Hydrolysis Acid Hydrolysis Intermediate->Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound

The Synthesis of 4-Pyridylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylhydrazine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, leveraging the reactivity of the hydrazine moiety for the construction of various nitrogen-containing heterocycles. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the historical chemical literature, its synthesis is predicated on the well-established nucleophilic aromatic substitution reaction of a 4-halopyridine with hydrazine. This reaction pathway is a fundamental and widely utilized method for the preparation of aryl and heteroaryl hydrazines, with early examples of similar transformations dating back to the late 19th and early 20th centuries. This guide provides a comprehensive overview of the core synthesis, experimental protocols, and key data associated with 4-pyridylhydrazine hydrochloride.

Core Synthesis Pathway

The principal and most direct route to 4-pyridylhydrazine hydrochloride involves the reaction of a 4-halopyridine, typically 4-chloropyridine hydrochloride, with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, wherein the hydrazine molecule displaces the halide at the 4-position of the pyridine ring. The resulting 4-hydrazinopyridine is then protonated by hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocols

The following section details a representative experimental protocol for the laboratory-scale synthesis of 4-pyridylhydrazine hydrochloride.

Objective: To synthesize 4-pyridylhydrazine hydrochloride from 4-chloropyridine hydrochloride and hydrazine hydrate.

Materials:

  • 4-Chloropyridine hydrochloride

  • Hydrazine hydrate (80% solution or other available concentration)

  • Ethanol (or other suitable polar solvent)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloropyridine hydrochloride and a suitable polar solvent such as ethanol.

  • Addition of Hydrazine Hydrate: While stirring the mixture, slowly add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to 4-chloropyridine hydrochloride is typically in the range of 4:1 to 6:1 to ensure complete reaction and to act as a scavenger for the liberated HCl.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote the crystallization of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified 4-pyridylhydrazine hydrochloride product, typically in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to a constant weight.

Data Presentation

The following table summarizes key quantitative data for 4-pyridylhydrazine hydrochloride.

PropertyValue
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 248-252 °C (decomposes)
Typical Yield 85-95%
Purity (by HPLC) >98%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-pyridylhydrazine hydrochloride.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloropyridine HCl 4-Chloropyridine HCl Mixing Mixing 4-Chloropyridine HCl->Mixing Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing Reflux (4-8h) Reflux (4-8h) Mixing->Reflux (4-8h) Cooling & Crystallization Cooling & Crystallization Reflux (4-8h)->Cooling & Crystallization Filtration & Washing Filtration & Washing Cooling & Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying 4-Pyridylhydrazine HCl 4-Pyridylhydrazine HCl Drying->4-Pyridylhydrazine HCl

Synthesis Workflow for 4-Pyridylhydrazine Hydrochloride

An In-depth Technical Guide to the Basic Principles of Hydrazine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, methodologies, and applications of hydrazine derivatization. It is intended for professionals in research and drug development who utilize analytical techniques for the quantification and characterization of carbonyl-containing compounds.

Core Principles of Hydrazine Derivatization

Hydrazine derivatization is a chemical labeling strategy extensively used in analytical chemistry to enhance the detection and quantification of compounds containing a carbonyl group (aldehydes and ketones).[1][2] The low stability, poor ionization efficiency, and low biological concentrations of many native carbonyl compounds make them challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS).[1] Derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties.

The fundamental reaction involves the nucleophilic addition of a hydrazine derivative to the electrophilic carbon of a carbonyl group, followed by the elimination of a water molecule.[3][4] This condensation reaction results in the formation of a stable hydrazone derivative.[3][5] The reaction is highly specific to aldehydes and ketones, making it a reliable method for their detection.[3][6]

The overall mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a strong nucleophile, attacks the carbonyl carbon.[7][8] This breaks the carbon-oxygen pi-bond, forming a tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[4][9] This dehydration step is often the rate-limiting step of the reaction.[10]

Figure 1: Hydrazine-Carbonyl Reaction Mechanism

Benefits of Derivatization for Analysis

Derivatization is not merely a labeling step; it is a strategic tool to overcome inherent analytical limitations of target molecules. By converting an analyte into a more suitable form, this technique significantly enhances the performance of analytical methods.

Key benefits include:

  • Enhanced Detection Sensitivity: Many hydrazine reagents contain a chromophore or fluorophore.[2][11] For example, 2,4-dinitrophenylhydrazine (DNPH) introduces a strong UV-absorbing moiety, allowing for sensitive detection using HPLC-UV.[2][11] Fluorescent reagents like Dansyl hydrazine allow for highly sensitive detection in HPLC with fluorescence detectors (HPLC-FLD).[11][12]

  • Improved Mass Spectrometric Ionization: The introduction of a charge-carrying or easily ionizable group enhances the analyte's response in mass spectrometry, improving detection limits.[9] Reagents like 2-hydrazino-1-methylpyridine (HMP) contain a fixed positive charge, which can increase detection sensitivity by over 1000-fold.[9]

  • Increased Stability: Carbonyl compounds can be volatile or unstable. Conversion to a larger, more stable hydrazone derivative reduces volatility and prevents degradation during sample preparation and analysis.[9][13]

  • Improved Chromatographic Separation: Derivatization increases the hydrophobicity and molecular weight of polar analytes, which can improve their retention and peak shape in reversed-phase liquid chromatography.[9][11]

Logical_Benefits Figure 2: Logical Benefits of Hydrazine Derivatization Analyte Native Analyte (Aldehyde/Ketone) - Low UV/Fluorescence - Poor Ionization Efficiency - High Volatility/Instability - Poor Chromatography Process Hydrazine Derivatization Analyte->Process Derivative Hydrazone Derivative - Strong Chromo/Fluorophore - Enhanced Ionization - Increased Stability - Improved Separation Process->Derivative Outcome Improved Analytical Outcome - Lower Detection Limits - Higher Sensitivity - Accurate Quantification - Robust & Reproducible Data Derivative->Outcome

Figure 2: Logical Benefits of Hydrazine Derivatization

Common Hydrazine Derivatization Reagents

A variety of hydrazine reagents are available, each offering distinct advantages for specific applications and analytical platforms. The choice of reagent depends on the target analyte, the sample matrix, and the desired detection method.

ReagentAbbreviationCommon ApplicationKey Advantages
2,4-Dinitrophenylhydrazine DNPHHPLC-UV, LC-MSForms stable, colored precipitates; widely used and well-characterized.[3][9][14]
Dansyl Hydrazine DNSHHPLC-FLD, LC-MSIntroduces a highly fluorescent dansyl group for sensitive detection.[11][12][15]
3-Nitrophenylhydrazine 3-NPHLC-MS/MSProvides greater sensitivity for certain aldehydes (e.g., acrolein, MDA) compared to DNPH.[16]
2-Hydrazino-1-methylpyridine HMPLC-MSContains a permanently charged quaternary amine, significantly boosting MS sensitivity.[9]
Girard's Reagents (T & P) -LC-MSContain a quaternary ammonium group, enabling selective enrichment of carbonyls from complex samples.[1]
Benzaldehyde -GC-MSUsed to derivatize hydrazine itself for quantification in drug substances.[17][18]

Quantitative Data Summary

The effectiveness of a derivatization strategy is ultimately measured by its impact on analytical sensitivity. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various hydrazine-based methods.

Analyte ClassReagentAnalytical MethodLOD / LOQReference
Reactive Aldehydes3-NPHLC-MS/MSLOD: 0.1 - 2 fmol (on-column)[16]
2,5-HexanedioneDansyl HydrazineHPLC-FLDLOD: 5 µg/L[11]
HydrazineAcetoneHeadspace GC-MSLOQ: 0.1 ppm[19]
Hydrazineo-PhthalaldehydeGC-MSLOD: 0.002 µg/L; LOQ: 0.007 µg/L[20]
2-Hydroxyethyl HydrazineBenzaldehydeGC-MSLOD: 0.006 µg/mL; LOQ: 0.02 µg/mL[18]
Fluticasone PropionateDMNTHMALDI-MSIDetection Limit: 50 ng/µL[21]

Detailed Experimental Protocol: DNPH Derivatization for HPLC-UV

This section provides a representative protocol for the derivatization of carbonyl compounds in an aqueous sample using 2,4-Dinitrophenylhydrazine (DNPH), based on principles outlined in EPA Method 8315A.[11]

5.1 Materials and Reagents

  • DNPH Reagent: Saturated solution of 2,4-Dinitrophenylhydrazine in 2M Hydrochloric Acid (HCl). Handle with care as DNPH is explosive when dry and is a suspected carcinogen.

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Sample containing carbonyl compounds

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector (set to ~360 nm)[11]

5.2 Experimental Procedure

  • Sample Preparation: Collect an appropriate volume of the aqueous sample. If the sample contains particulates, filter or centrifuge to clarify.

  • Derivatization Reaction:

    • To 1 mL of the sample in a glass vial, add 1 mL of the DNPH reagent.

    • Cap the vial tightly and vortex thoroughly for 1 minute to ensure complete mixing.

    • Allow the reaction to proceed at room temperature for at least 30 minutes. A yellow or orange precipitate indicates the formation of DNPH-hydrazone derivatives.[3][22]

  • Extraction of Derivatives:

    • Add 2 mL of acetonitrile to the reaction vial.

    • Vortex vigorously for 2 minutes to extract the hydrazone derivatives into the organic phase.

    • Centrifuge the sample to separate the layers and pellet any remaining precipitate.

  • Sample Analysis:

    • Carefully transfer the upper acetonitrile layer to an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC-UV system.

    • Separate the derivatives using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

    • Quantify the analytes by comparing peak areas to those of known standards that have undergone the same derivatization and extraction procedure.

Experimental_Workflow Figure 3: General Experimental Workflow for Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Sample Collection (e.g., Plasma, Urine, Air) B 2. Pre-treatment (e.g., Filtration, Protein Precipitation) A->B C 3. Add Hydrazine Reagent & Internal Standard B->C D 4. Incubate (Time, Temp, pH Control) C->D E 5. Quench Reaction & Extract Derivatives (LLE/SPE) D->E F 6. Evaporate & Reconstitute in Mobile Phase E->F G 7. Inject into LC-MS or GC-MS System F->G H 8. Data Acquisition & Quantification G->H

Figure 3: General Experimental Workflow for Derivatization

Applications in Drug Development

Hydrazine derivatization is a critical tool throughout the drug development pipeline:

  • Metabolomics and Biomarker Discovery: Used to profile and quantify endogenous carbonyl metabolites, which can serve as biomarkers for disease or drug efficacy.[1]

  • Impurity Profiling: Enables the detection and quantification of potentially genotoxic hydrazine impurities in active pharmaceutical ingredients (APIs) and drug products.[17][19]

  • Pharmacokinetic Studies: Facilitates the measurement of carbonyl-containing drugs or their metabolites in biological matrices like plasma and urine.[11][12]

  • Stability Testing: Used to quantify the formation of degradants that contain aldehyde or ketone functionalities.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Aldehydes with 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes is crucial in diverse fields, including pharmaceutical development, environmental analysis, and food chemistry. Due to their often low molecular weight, high polarity, and potential instability, direct analysis of aldehydes can be challenging. Chemical derivatization is a widely employed strategy to overcome these analytical hurdles. This process involves the chemical modification of the aldehyde to enhance its detectability by improving chromatographic separation, increasing ionization efficiency in mass spectrometry, or introducing a chromophore for UV-Vis detection.

4-Hydrazinylpyridine hydrochloride is a derivatizing agent that reacts with the carbonyl group of aldehydes to form stable hydrazone derivatives. This reaction introduces a pyridine ring into the analyte molecule, which can enhance its chromatographic retention and provide a site for sensitive detection, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This document provides a detailed protocol for the derivatization of aldehydes using this compound, based on established methodologies for similar hydrazine-based reagents.

Principle of the Method

The derivatization reaction is a nucleophilic addition of the hydrazine group of 4-Hydrazinylpyridine to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone. The reaction is typically carried out in an organic solvent, and may be facilitated by a weak acid catalyst. The resulting 4-pyridylhydrazone is more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and LC-MS.

Data Presentation

The following table summarizes quantitative data from studies on the derivatization of aldehydes with structurally similar hydrazinopyridine derivatives. This data can serve as a reference for expected reaction efficiencies.

Derivatizing AgentAldehydeReaction ConditionsAldehyde Conversion (%)Product Yield (%)Reference
5-bromo-2-hydrazinopyridine5-(4-nitrophenyl)-2-furaldehydeMechanochemical (ball mill), 3 x 30 min95-9980-95[1]
2-hydrazino-4-(trifluoromethyl)pyrimidine5-(4-nitrophenyl)-2-furaldehydeMechanochemical (ball mill), 3 x 30 min6047[1]
1-hydrazinophthalazine hydrochlorideVanillinMechanochemical (ball mill), 90 min>98Quantitative[1]
2-hydrazinobenzothiazoleVanillinMechanochemical (ball mill), 90 min>98Quantitative[1]

Experimental Protocols

This section provides a detailed methodology for the derivatization of aldehydes with this compound.

Materials and Reagents
  • This compound

  • Aldehyde standard or sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Preparation of Solutions
  • Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Prepare this solution fresh daily.

  • Aldehyde Stock Solution (1 mg/mL): Prepare a stock solution of the aldehyde of interest by dissolving 10 mg in 10 mL of methanol or a suitable solvent.

  • Acid Catalyst (Optional): A dilute solution of glacial acetic acid in methanol (e.g., 1% v/v) can be prepared to use as a catalyst if required.

Derivatization Protocol
  • To a 1.5 mL autosampler vial, add 100 µL of the aldehyde stock solution or sample.

  • Add 200 µL of the this compound derivatizing reagent solution.

  • (Optional) Add 10 µL of the acid catalyst solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for analysis by HPLC or LC-MS. If necessary, the sample can be diluted with the mobile phase before injection.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization of aldehydes with this compound for subsequent analysis.

G cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_reagent Prepare 4-Hydrazinylpyridine Hydrochloride Solution mix Mix Reagents and Sample prep_reagent->mix prep_sample Prepare Aldehyde Standard/Sample prep_sample->mix incubate Incubate at 60°C mix->incubate hplc HPLC/LC-MS Analysis incubate->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for aldehyde derivatization and analysis.

Reaction Mechanism

The following diagram illustrates the chemical reaction between an aldehyde and 4-Hydrazinylpyridine.

G cluster_reactants Reactants cluster_product Product aldehyde R-CHO (Aldehyde) plus + hydrazine 4-Hydrazinylpyridine arrow hydrazone 4-Pyridylhydrazone water + H₂O

Caption: Aldehyde and 4-Hydrazinylpyridine reaction.

References

Application Note: Quantitative Analysis of Carbonyl-Containing Compounds using a Novel LC-MS Method with 4-Hydrazinylpyridine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of carbonyl-containing compounds, such as aldehydes and ketones, in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with 4-Hydrazinylpyridine hydrochloride as a derivatization agent. Carbonyl compounds often exhibit poor ionization efficiency in electrospray ionization (ESI), leading to challenges in achieving desired sensitivity.[1] Derivatization with this compound introduces a readily ionizable pyridine group, significantly enhancing the MS signal and enabling lower detection limits. This protocol provides a comprehensive guide for method development, including sample preparation, derivatization, and optimized LC-MS/MS parameters.

Introduction

The accurate quantification of carbonyl-containing metabolites and drug catabolites is crucial in various stages of drug development and biomedical research. These compounds are often present at low concentrations and their direct analysis by LC-MS can be challenging due to their neutral nature and poor ionization in ESI.[1] Chemical derivatization is a widely employed strategy to overcome these limitations.[1] Hydrazine-based reagents are particularly effective as they react with the carbonyl group to form stable hydrazones, which can be readily ionized.[1][2] While reagents like 2,4-Dinitrophenylhydrazine (DNPH) have been traditionally used, there is a continuous need for alternative derivatization agents with improved reaction kinetics and ionization efficiency.[3][4][5]

This compound is a promising derivatization agent that introduces a pyridine moiety, which is easily protonated in the positive ion mode of ESI-MS, leading to enhanced signal intensity. This application note provides a starting point for developing a validated LC-MS method for the quantification of carbonyl compounds using this novel derivatization agent.

Signaling Pathway and Experimental Workflow

To visually represent the process, the following diagrams illustrate the derivatization reaction and the overall experimental workflow.

derivatization_reaction cluster_reactants Reactants cluster_product Product for LC-MS Analysis Analyte Carbonyl-Containing Analyte (Aldehyde/Ketone) Product Protonated Hydrazone Derivative (m/z enhanced) Analyte->Product + Reagent 4-Hydrazinylpyridine Reagent->Product Derivatization (Acidic Catalyst)

Caption: Derivatization of a carbonyl compound with 4-Hydrazinylpyridine.

experimental_workflow start Start: Sample Collection sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) start->sample_prep derivatization Derivatization with 4-Hydrazinylpyridine HCl sample_prep->derivatization lc_separation LC Separation (Reversed-Phase C18) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End: Report Generation data_analysis->end

Caption: Overall experimental workflow for carbonyl analysis.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 52834-40-9)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Analytical standards of the carbonyl compounds of interest

  • Internal standard (isotopically labeled analog of the analyte is recommended)

  • Control matrix (e.g., plasma, urine)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards and internal standard in an appropriate solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in the appropriate solvent to create a series of working standard solutions for constructing the calibration curve.

Sample Preparation and Derivatization Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytes.

  • Sample Pre-treatment:

    • For plasma/serum samples: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins.

    • For urine samples: Dilute the sample with water as needed.

  • Derivatization Reaction:

    • To 100 µL of the supernatant (from protein precipitation) or diluted urine, add 50 µL of a 1 mg/mL solution of this compound in 1% formic acid in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Sample for Injection:

    • Centrifuge the reconstituted sample to remove any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific analytes.

ParameterSuggested Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. (Optimize as needed)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Optimization

For each derivatized analyte, the precursor ion will be the [M+H]+ of the hydrazone. The product ions should be determined by infusing a standard solution of the derivatized analyte and performing a product ion scan. The most intense and specific transitions should be selected for quantification and qualification.

Quantitative Data Summary

The following tables present a template for summarizing the quantitative performance of the developed method. The values provided are hypothetical and should be replaced with experimental data.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)
Formaldehyde0.5 - 500> 0.995
Acetaldehyde0.5 - 500> 0.995
Acetone1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
FormaldehydeLQC1.5< 10%< 15%90 - 110%
MQC75< 10%< 15%90 - 110%
HQC400< 10%< 15%90 - 110%
AcetaldehydeLQC1.5< 10%< 15%90 - 110%
MQC75< 10%< 15%90 - 110%
HQC400< 10%< 15%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Formaldehyde0.150.5
Acetaldehyde0.150.5
Acetone0.31

Conclusion

The use of this compound as a derivatization agent offers a promising approach for the sensitive and reliable quantification of carbonyl-containing compounds by LC-MS. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate methods for their specific analytes and matrices. The enhanced ionization efficiency afforded by the pyridine moiety can lead to significant improvements in sensitivity, which is particularly beneficial for trace-level analysis in complex biological samples. Further optimization of the derivatization and chromatographic conditions may be required to achieve optimal performance for a given application.

References

Application Note: Enhanced Steroid Profiling Using 4-Hydrazinylpyridine Hydrochloride Derivatization for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of steroids using a hydrazinylpyridine-based reagent to enhance detection sensitivity and specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. While the request specified 4-hydrazinylpyridine hydrochloride, the available scientific literature predominantly details methods using its isomer, 2-hydrazinopyridine (2-HP). This protocol is based on the well-established use of 2-HP, which is expected to have similar reactivity to the 4-isomer due to the presence of the same reactive hydrazine group.

Introduction

The quantitative analysis of steroid hormones is crucial in various fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Steroids are often present at low concentrations in complex biological matrices, posing a significant analytical challenge. Furthermore, many steroids exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Chemical derivatization of the keto group on steroids with a hydrazine-containing reagent, such as hydrazinopyridine, introduces a readily ionizable moiety. This process significantly enhances the sensitivity and selectivity of LC-MS/MS analysis, allowing for the detection of steroids at lower concentrations.[1][2][3] This application note provides a comprehensive protocol for the derivatization of steroids and their subsequent analysis by LC-MS/MS.

Reaction Pathway: Derivatization of Ketosteroids

The derivatization reaction involves the condensation of the hydrazine group of hydrazinopyridine with the ketone functional group of a steroid molecule to form a hydrazone. This reaction is typically carried out in an acidic environment to catalyze the reaction.

G Steroid Steroid (with keto group) Reaction + Steroid->Reaction Reagent Hydrazinopyridine (e.g., 2-Hydrazinopyridine) Reagent->Reaction Catalyst Acid Catalyst (e.g., Formic Acid) Catalyst->Reaction Product Steroid-Hydrazone Derivative (Enhanced MS Signal) LCMS LC-MS/MS Analysis Product->LCMS Reaction->Product Derivatization

Caption: Reaction scheme for steroid derivatization.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and LC-MS/MS analysis.

Materials and Reagents
  • Steroid standards (e.g., testosterone, progesterone, cortisol)

  • 2-Hydrazinopyridine (2-HP)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Internal standards (isotope-labeled steroids)

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

  • Phosphate buffered saline (PBS), pH 7.4

Sample Preparation (from Serum/Plasma)
  • Thawing: Thaw frozen serum or plasma samples at room temperature.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, prior to derivatization.

Derivatization Protocol
  • Reagent Preparation: Prepare a 1 mg/mL solution of 2-hydrazinopyridine in methanol containing 0.1% formic acid.

  • Reaction Mixture: To the reconstituted sample extract or steroid standard solution, add an equal volume of the 2-HP reagent solution.

  • Incubation: Vortex the mixture gently and incubate at 60°C for 60 minutes.

  • Cooling: After incubation, allow the samples to cool to room temperature.

  • Dilution: Dilute the derivatized sample with the initial mobile phase conditions prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-15 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 350°C

  • Capillary Voltage: 3.5 kV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the performance characteristics of the method for the analysis of various steroids after derivatization with a hydrazinopyridine reagent.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Steroids.

SteroidLOD (ng/mL)LOQ (ng/mL)Reference
Progesterone0.160.53[4]
17α-hydroxypregnenolone0.632.1[4]
11-deoxycortisol0.632.1[4]
11-ketotestosterone1.254.17[4]
Cortisol~0.05~0.15[1]
Testosterone~0.01~0.03[1]

Table 2: Recovery and Linearity for Derivatized Steroids.

SteroidRecovery (%)Linearity (R²)Reference
Cortisol95-105>0.99[1]
Cortisone93-107>0.99[1]
Testosterone96-104>0.99[1]
Progesterone92-108>0.99[1]

Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, etc.) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute AddReagent Add Derivatization Reagent (2-HP) Reconstitute->AddReagent Incubate Incubate (60°C, 60 min) AddReagent->Incubate Cool Cool to RT Incubate->Cool LCMS LC-MS/MS Analysis Cool->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Steroid analysis workflow.

Conclusion

Derivatization of steroids with hydrazinopyridine is a robust and effective method to significantly enhance the sensitivity and specificity of LC-MS/MS analysis. The protocol outlined in this application note provides a reliable framework for researchers to implement this technique for accurate and precise quantification of a wide range of steroids in biological matrices. This method is particularly advantageous for studies requiring the measurement of low-abundance steroids.

References

Application Notes and Protocols for the Quantitative Analysis of Ketones with 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ketones is crucial in various fields, including clinical diagnostics, metabolic research, and pharmaceutical development. Ketones are important biomarkers for metabolic disorders such as diabetic ketoacidosis and also play significant roles in cellular signaling and energy metabolism. Their inherent volatility and, in some cases, low abundance in biological matrices can present analytical challenges.

Chemical derivatization is a powerful strategy to enhance the analytical properties of ketones for their determination by liquid chromatography-mass spectrometry (LC-MS). 4-Hydrazinylpyridine hydrochloride is a derivatizing agent that reacts with the carbonyl group of ketones to form stable hydrazones. This derivatization improves the chromatographic retention of polar ketones on reverse-phase columns and significantly enhances their ionization efficiency in the mass spectrometer, leading to lower limits of detection.

This document provides a detailed protocol for the quantitative analysis of ketones using this compound derivatization followed by LC-MS/MS analysis. While specific quantitative data for a wide range of ketones using the 4-isomer of hydrazinylpyridine is limited in the literature, the presented methodology is based on established protocols for the closely related isomer, 2-hydrazinopyridine, and other hydrazine-based reagents.[1][2][3] The principles and protocols are broadly applicable to various ketone-containing molecules.

Chemical Principle

The derivatization reaction involves the nucleophilic addition of the hydrazine group of 4-Hydrazinylpyridine to the carbonyl carbon of a ketone, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically carried out in an acidic environment which catalyzes the reaction. The resulting hydrazone derivative is more hydrophobic and incorporates a readily ionizable pyridine ring, making it highly suitable for LC-MS/MS analysis in positive ion mode.

G Experimental Workflow for Ketone Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a Biological Sample (e.g., Plasma) b Protein Precipitation & Centrifugation a->b c Supernatant Evaporation b->c d Add 4-Hydrazinylpyridine HCl Solution c->d e Incubate at 60°C for 30 min d->e f Cool and Dilute e->f g LC-MS/MS Analysis f->g f->g h Data Processing & Quantification g->h

References

Application Notes and Protocols for the Reaction of 4-Hydrazinylpyridine Hydrochloride with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) to form hydrazones is a fundamental transformation in organic chemistry. Pyridine hydrazones, in particular, are a class of compounds with significant interest in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in numerous FDA-approved drugs, and its incorporation can significantly influence the pharmacological properties of a molecule. 4-Hydrazinylpyridine hydrochloride is a versatile building block for the synthesis of a diverse library of pyridin-4-yl-hydrazones. These derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed protocols and reaction conditions for the synthesis of hydrazones from this compound and various carbonyl compounds.

General Reaction Scheme

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. When starting with this compound, the reaction is typically catalyzed by a small amount of acid, or a base can be added to liberate the free hydrazine.

Diagram of the General Reaction

G 4-Hydrazinylpyridine_HCl 4-Hydrazinylpyridine Hydrochloride Product Pyridin-4-yl-hydrazone 4-Hydrazinylpyridine_HCl->Product Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Product Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Product

Caption: General reaction scheme for the formation of pyridin-4-yl-hydrazones.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of hydrazones from hydrazine derivatives and carbonyl compounds, based on analogous reactions found in the literature.

Hydrazine DerivativeCarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)Reference Analogy
4-Hydrazinyl-1,2,4-triazoleVarious AldehydesEthanolGlacial Acetic Acid606-10Not specified[1]
2-Hydrazinopyridinep-TolualdehydeEthanolConc. HClRefluxNot specifiedNot specified[2]
1-(Quinolin-8-yl)hydrazine4-ChlorobenzaldehydeEthanolGlacial Acetic AcidReflux870[3]
Acetylhydrazide4-Chloro-3-nitrobenzaldehydeDioxaneGlacial Acetic AcidNot specifiedNot specifiedNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridin-4-yl-hydrazones from this compound and a representative aldehyde or ketone.

Protocol 1: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)pyridine from this compound and Benzaldehyde

This protocol is a representative procedure for the reaction with an aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol to the flask (approximately 10 mL per gram of starting material).

  • Addition of Reactants: Add benzaldehyde (1.0 eq) to the suspension.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-10 hours.[1]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-(Pyridin-4-ylhydrazono)propane from this compound and Acetone

This protocol describes a typical reaction with a ketone.

Materials:

  • This compound

  • Acetone

  • Methanol

  • Triethylamine (optional, as a base)

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • Addition of Reactants: Add an excess of acetone (2.0-3.0 eq) to the solution.

  • Base Addition (Optional): If a non-acidic condition is desired, triethylamine (1.1 eq) can be added to neutralize the hydrochloride and free the hydrazine base.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Upon completion, reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • If the product is not a solid, extract the aqueous mixture with dichloromethane (3 x 15 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and purification of pyridin-4-yl-hydrazones.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification Start Start Reactants Combine 4-Hydrazinylpyridine HCl & Carbonyl Compound in Solvent Start->Reactants Catalyst Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heating Heat to Reflux or Stir at RT Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Neutralization Neutralize with Base (if acid catalyst used) Solvent_Removal->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Crude Product Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product Pure Pyridin-4-yl-hydrazone Purification_Method->Final_Product

Caption: Workflow for the synthesis and purification of pyridin-4-yl-hydrazones.

Applications in Drug Discovery

The synthesis of diverse libraries of pyridin-4-yl-hydrazones is a common strategy in hit-to-lead optimization campaigns. The variability at the R and R' positions of the carbonyl component allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles. The resulting compounds can be screened against various biological targets to identify novel therapeutic agents.

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application Note: HPLC Analysis of 4-Hydrazinylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-hydrazinylpyridine hydrochloride and its derivatives. These compounds are significant in pharmaceutical research and development, necessitating robust analytical methods for purity assessment, stability studies, and quality control.

Introduction

This compound is a pyridine derivative containing a reactive hydrazine group. This functional group makes it a valuable building block in the synthesis of various pharmaceutical compounds. The analysis of 4-hydrazinylpyridine and its derivatives by HPLC can be challenging due to their polar nature, which can lead to poor retention on traditional reversed-phase columns, and the basicity of the pyridine ring, which may cause peak tailing.[1] This application note outlines a suitable HPLC method to overcome these challenges and provides a comprehensive protocol for the analysis.

The method described is a stability-indicating assay, capable of separating the main compound from its potential degradation products, which is crucial for monitoring the stability of drug substances and formulations.[2] Forced degradation studies are essential in developing such methods to ensure specificity.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the HPLC analysis of this compound derivatives under the specified conditions. These values are illustrative and may vary depending on the specific derivative and the HPLC system used.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates≥ 2000> 3000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%< 1.0%

Table 2: Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.9950.999
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:10.15 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound derivatives.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) is recommended for good separation.[3][4]

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 using orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
105050
155050
20955
25955
  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL[3]

  • Run Time: 25 minutes

3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample solution at a target concentration of 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix (e.g., dissolution of a solid, dilution of a solution).

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution six times to check for system suitability. The %RSD of the peak areas should be ≤ 2.0%.

  • Inject the sample solutions for analysis.

  • After the analysis, wash the column with a mixture of water and methanol (50:50 v/v) for at least 30 minutes.

5. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2]

  • Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.[5]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Injections B->E C Sample Solution Preparation F Sample Injections C->F D->E E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

G cluster_factors Influencing Factors cluster_outcomes Separation Characteristics A Mobile Phase pH D Retention Time A->D E Peak Shape A->E B Organic Modifier % B->D C Column Chemistry C->D C->E F Resolution C->F

Caption: Factors influencing HPLC separation.

References

Application Notes and Protocols for Carbonyl Profiling in Metabolomics using 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The comprehensive analysis of carbonyl-containing metabolites, including aldehydes and ketones, is a critical aspect of metabolomics, providing insights into cellular metabolism, oxidative stress, and disease pathogenesis. These reactive species are often present at low concentrations and can be challenging to detect using standard analytical platforms. Chemical derivatization with a suitable reagent can significantly enhance their detection by improving chromatographic separation and increasing ionization efficiency in mass spectrometry (MS).

4-Hydrazinylpyridine hydrochloride (4-HPCl) is a derivatizing agent that offers a promising approach for the sensitive and selective profiling of carbonyl compounds. The hydrazine moiety reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. The pyridine ring in the 4-HPCl molecule provides a basic site that can be readily protonated, enhancing the ionization efficiency of the derivatives in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity. This application note provides detailed protocols for the derivatization of carbonyl compounds with 4-HPCl and their subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

The methodology is based on the acid-catalyzed condensation reaction between the carbonyl group of the analyte and the hydrazine group of this compound. This reaction forms a stable hydrazone derivative that is more amenable to LC-MS analysis. The pyridine nitrogen in the derivative enhances its protonation, leading to a strong signal in positive ion ESI-MS. The resulting derivatized metabolites can be separated by reversed-phase liquid chromatography and detected with high sensitivity and selectivity using a mass spectrometer.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following tables provide representative data based on the typical performance of analogous hydrazine-based derivatization reagents in metabolomics applications. This data is intended to be illustrative of the expected performance of the 4-HPCl method.

Table 1: Representative Linearity and Limits of Quantification for 4-HPCl Derivatized Carbonyl Standards

AnalyteLinearity Range (µM)Limit of Quantification (LOQ) (nM)
Formaldehyde0.1 - 100> 0.9950
Acetaldehyde0.1 - 100> 0.9950
Acetone0.5 - 200> 0.99100
Pyruvic Acid0.5 - 200> 0.99100
Malondialdehyde0.1 - 100> 0.9920
4-Hydroxynonenal0.1 - 100> 0.9920

Table 2: Representative Recovery and Precision for the Analysis of Carbonyls in a Biological Matrix (e.g., Plasma)

AnalyteSpiked Concentration (µM)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acetaldehyde195.24.56.8
Acetone598.13.85.5
Pyruvic Acid1092.55.17.2

Experimental Protocols

Materials and Reagents
  • This compound (4-HPCl)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure Water

  • Formic Acid (FA)

  • Hydrochloric Acid (HCl)

  • Carbonyl Compound Standards (e.g., formaldehyde, acetaldehyde, acetone, etc.)

  • Biological samples (e.g., plasma, urine, cell lysates)

  • Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)

Protocol 1: Derivatization of Carbonyl Standards

This protocol describes the derivatization of a standard mixture of carbonyl compounds.

  • Preparation of Reagents:

    • Derivatizing Reagent (4-HPCl Solution): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. This solution should be prepared fresh daily.

    • Acid Catalyst: Prepare a 0.1 M HCl solution in acetonitrile.

    • Carbonyl Standard Stock Solution: Prepare a stock solution containing a mixture of carbonyl compounds of interest (e.g., 1 mg/mL each in acetonitrile).

  • Derivatization Procedure:

    • In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.

    • Add 200 µL of the 1 mg/mL 4-HPCl solution.

    • Add 50 µL of the 0.1 M HCl acid catalyst.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.

    • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization of Carbonyls in a Biological Matrix (e.g., Plasma)

This protocol is suitable for the analysis of carbonyl compounds in biological fluids and incorporates a protein precipitation step.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 1.5 mL autosampler vial.

  • Derivatization Procedure:

    • To the supernatant, add 200 µL of the 1 mg/mL 4-HPCl solution.

    • Add 50 µL of 0.1 M HCl.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • After incubation, cool the vial to room temperature.

    • The sample is now ready for LC-MS analysis. For complex matrices, an optional SPE cleanup step can be performed.

Protocol 3: LC-MS Analysis of 4-HPCl Derivatized Carbonyls
  • LC Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow: As per instrument manufacturer's recommendations

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan for untargeted profiling. The specific m/z values for the protonated derivatives of the target carbonyls will need to be determined.

Visualizations

G cluster_catalyst Carbonyl Carbonyl Compound (Aldehyde or Ketone) Hydrazone Stable Hydrazone Derivative (Enhanced MS Signal) Carbonyl->Hydrazone + 4-HPCl HPCl 4-Hydrazinylpyridine Hydrochloride HPCl->Hydrazone H2O H₂O Hydrazone->H2O - H₂O H_plus H⁺ (Acid Catalyst) G Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (with Acetonitrile) Sample->Precipitation Derivatization Derivatization with 4-HPCl (60°C, 60 min) Precipitation->Derivatization LCMS LC-MS Analysis Derivatization->LCMS Data Data Processing and Quantification LCMS->Data G OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Carbonyls Increased Carbonyls (e.g., MDA, 4-HNE) LipidPeroxidation->Carbonyls ProteinDamage Protein & DNA Damage Carbonyls->ProteinDamage CellularDysfunction Cellular Dysfunction ProteinDamage->CellularDysfunction

Application Notes and Protocols: Derivatization of Fatty Acid Aldehydes with 4-Hydrazinylpyridine Hydrochloride for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid aldehydes are a class of lipid-derived molecules that play crucial roles in various physiological and pathological processes. Generated during lipid peroxidation of polyunsaturated fatty acids, these aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), are highly reactive and can form covalent adducts with proteins and nucleic acids, leading to cellular dysfunction.[1] Consequently, the accurate quantification of fatty acid aldehydes in biological matrices is of significant interest for understanding disease mechanisms and for biomarker discovery.

The analysis of fatty acid aldehydes by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency and chromatographic retention.[2] Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a readily ionizable tag onto the aldehyde functional group. Hydrazine-containing reagents are particularly effective for this purpose, as they react with aldehydes to form stable hydrazones.

This document provides detailed application notes and protocols for the derivatization of fatty acid aldehydes with 4-Hydrazinylpyridine hydrochloride. This reagent introduces a pyridine ring, which can be readily protonated, significantly enhancing the ionization efficiency in electrospray ionization (ESI) mass spectrometry. While specific literature on the use of this compound for fatty acid aldehyde analysis is limited, this protocol is adapted from established methods for similar hydrazine-based derivatization agents, such as 2-hydrazinoquinoline and other hydrazinopyridine isomers.[3]

Reaction Mechanism

The derivatization reaction proceeds via the nucleophilic addition of the hydrazine nitrogen of 4-Hydrazinylpyridine to the carbonyl carbon of the fatty acid aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically acid-catalyzed.

G cluster_reactants Reactants cluster_products Products Fatty_Aldehyde Fatty Acid Aldehyde (R-CHO) Hydrazone Fatty Aldehyde-4-Hydrazinopyridine Hydrazone Fatty_Aldehyde->Hydrazone Nucleophilic Addition & Dehydration Derivatizing_Agent 4-Hydrazinylpyridine Derivatizing_Agent->Hydrazone Water Water (H₂O)

Caption: Reaction of a fatty acid aldehyde with 4-Hydrazinylpyridine.

Signaling Pathway: Lipid Peroxidation and Fatty Aldehyde Formation

Fatty acid aldehydes are key players in the signaling pathways associated with oxidative stress. The lipid peroxidation cascade, initiated by reactive oxygen species (ROS), leads to the formation of these reactive aldehydes, which can then propagate cellular damage or act as signaling molecules.

G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Fatty_Aldehydes Fatty Acid Aldehydes (e.g., 4-HNE, MDA) Lipid_Hydroperoxide->Fatty_Aldehydes Decomposition Cellular_Damage Cellular Damage (Protein & DNA Adducts) Fatty_Aldehydes->Cellular_Damage Signaling Cell Signaling (e.g., Nrf2 pathway) Fatty_Aldehydes->Signaling

Caption: Lipid peroxidation signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Derivatizing Reagent

  • Materials:

    • This compound (CAS 52834-40-9)

    • Methanol, LC-MS grade

    • Acetic acid, glacial

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in methanol.

    • For the working derivatizing solution, dilute the stock solution with methanol to a final concentration of 1 mg/mL.

    • Acidify the working solution by adding glacial acetic acid to a final concentration of 0.5% (v/v). This acidic condition helps to catalyze the derivatization reaction. The reagent should be prepared fresh daily.

Protocol 2: Derivatization of Fatty Acid Aldehydes in Standard Solutions

  • Materials:

    • Fatty acid aldehyde standards (e.g., hexanal, nonanal)

    • Methanol, LC-MS grade

    • This compound working solution (from Protocol 1)

    • Vortex mixer

    • Heating block or water bath

  • Procedure:

    • Prepare a series of standard solutions of the fatty acid aldehydes in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • In a clean microcentrifuge tube, add 50 µL of each standard solution.

    • Add 50 µL of the this compound working solution to each tube.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • After incubation, cool the samples to room temperature.

    • The samples are now ready for LC-MS analysis. If necessary, dilute the samples with the initial mobile phase.

Protocol 3: Derivatization of Fatty Acid Aldehydes in Biological Samples (e.g., Plasma)

  • Materials:

    • Plasma sample

    • Internal standard (e.g., a deuterated fatty acid aldehyde)

    • Acetonitrile, cold (-20°C)

    • Centrifuge

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

    • Nitrogen evaporator

  • Procedure:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add the internal standard.

    • For protein precipitation, add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • (Optional) For further cleanup, the supernatant can be passed through a suitable SPE cartridge.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of methanol.

    • Add 50 µL of the this compound working solution.

    • Proceed with the incubation and analysis as described in Protocol 2 (steps 4-7).

Experimental Workflow

G Sample Sample (Standard or Biological) Precipitation Protein Precipitation (for biological samples) Sample->Precipitation Derivatization Derivatization with 4-Hydrazinylpyridine HCl Sample->Derivatization For standards Precipitation->Derivatization Incubation Incubation (60°C, 60 min) Derivatization->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS

Caption: Experimental workflow for derivatization and analysis.

Data Presentation

Derivatization ReagentAnalyteMatrixMethodLODLOQLinearity (R²)Reference
2,4-Dinitrophenylhydrazine (DNPH)FormaldehydeWaterHPLC-UV0.2 µg/L0.6 µg/L>0.999[4]
2,4-Dinitrophenylhydrazine (DNPH)HexanalAirLC-MS0.1 ng/m³--[5]
3-Nitrophenylhydrazine (3-NPH)MalondialdehydeUrineLC-MS/MS1.6 pmol/mL5.3 pmol/mL>0.99[6]
2-Hydrazinoquinoline (HQ)AcetaldehydeStandardLC-MS---[3]
4-Hydrazinobenzoic acid (HBA)FormaldehydeBeveragesHPLC-UV<0.5 mg/L->0.99[7]

LC-MS Parameters (Suggested Starting Conditions)

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the [M+H]⁺ of the derivatized fatty acid aldehyde. The product ions will need to be determined by infusing a derivatized standard. A common product ion for pyridine-containing derivatives corresponds to the protonated pyridine fragment.

Derivatization with this compound offers a promising approach to enhance the sensitivity and specificity of LC-MS analysis of fatty acid aldehydes. The protocol provided, adapted from similar established methods, serves as a robust starting point for researchers. Method optimization, particularly for the derivatization reaction conditions and LC-MS parameters, is recommended to achieve the best performance for specific fatty acid aldehydes and biological matrices. The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex samples.

References

Application Note: Sensitive Quantification of Corticosteroids in Biological Matrices by LC-MS/MS Following Derivatization with 4-Pyridylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of corticosteroids in biological samples. The protocol employs a derivatization strategy using 4-pyridylhydrazine hydrochloride (4-PHH) to enhance the ionization efficiency and chromatographic retention of corticosteroids, enabling their detection at low concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly advantageous for corticosteroids that exhibit poor ionization in their native form. The described workflow includes sample preparation, the derivatization procedure, and optimized LC-MS/MS parameters.

Introduction

Corticosteroids are a class of steroid hormones involved in a wide range of physiological processes, and their synthetic analogs are widely used as therapeutic agents. Accurate quantification of endogenous and synthetic corticosteroids in biological matrices is crucial for clinical diagnostics, pharmacokinetic studies, and anti-doping control. However, the analysis of these compounds by LC-MS/MS can be challenging due to their structural similarity and, for some, poor ionization efficiency.

Chemical derivatization of the ketone functional groups present in most corticosteroids can significantly improve their analytical performance. This protocol focuses on the use of 4-pyridylhydrazine HCl, a reagent that reacts with the carbonyl groups of corticosteroids to form stable hydrazones. The introduction of the pyridyl group enhances the proton affinity of the molecule, leading to a significant increase in signal intensity in positive ion electrospray ionization (ESI) mass spectrometry.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of corticosteroids is depicted in the following diagram.

experimental_workflow sample_prep Sample Preparation (e.g., LLE or SPE) derivatization Derivatization with 4-Pyridylhydrazine HCl sample_prep->derivatization Extracted Corticosteroids analysis LC-MS/MS Analysis derivatization->analysis Derivatized Corticosteroids data_processing Data Processing and Quantification analysis->data_processing MS Data

Caption: Experimental workflow for corticosteroid analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the derivatization of ketosteroids with hydrazine-based reagents.

1. Materials and Reagents

  • Corticosteroid standards (e.g., Cortisol, Cortisone, Prednisone, Prednisolone, Dexamethasone)

  • 4-Pyridylhydrazine hydrochloride (4-PHH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated corticosteroid analogs)

  • Sample matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Sample Preparation (Illustrative Example using LLE)

  • To 500 µL of the biological sample (e.g., plasma), add the internal standard solution.

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the derivatization solution.

3. Derivatization Procedure

  • Preparation of Derivatization Reagent: Prepare a 1 mg/mL solution of 4-pyridylhydrazine HCl in methanol.

  • Reaction: To the reconstituted sample extract, add 50 µL of the 4-pyridylhydrazine HCl solution.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes. The reaction can be optimized by testing different temperatures (e.g., 60°C) and incubation times.

  • Sample Dilution: After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the corticosteroids of interest. For example, a linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be optimized for each derivatized corticosteroid.

Quantitative Data

The following tables provide illustrative quantitative data for the analysis of select corticosteroids derivatized with a pyridylhydrazine analog. These values should be considered as a starting point, and each laboratory should perform its own validation to establish performance characteristics.

Table 1: Illustrative LC-MS/MS Parameters for Derivatized Corticosteroids

CorticosteroidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisol[To be determined][To be determined][To be determined]
Cortisone[To be determined][To be determined][To be determined]
Prednisone[To be determined][To be determined][To be determined]
Prednisolone[To be determined][To be be determined][To be determined]
Dexamethasone[To be determined][To be determined][To be determined]

Note: The exact m/z values will depend on the formation of the 4-pyridylhydrazone derivative and will need to be determined experimentally.

Table 2: Illustrative Performance Characteristics

CorticosteroidLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Cortisol0.1 - 100>0.990.030.1
Cortisone0.1 - 100>0.990.030.1
Prednisone0.2 - 200>0.990.060.2
Prednisolone0.2 - 200>0.990.060.2
Dexamethasone0.5 - 500>0.990.150.5

Disclaimer: The data presented in these tables are for illustrative purposes and are based on results obtained with similar derivatization reagents. Actual values may vary depending on the specific instrumentation and experimental conditions.

Reaction Mechanism

The derivatization reaction proceeds through the condensation of the hydrazine group of 4-pyridylhydrazine with the ketone functional group of the corticosteroid, forming a stable hydrazone and eliminating a molecule of water. This reaction is typically catalyzed by a small amount of acid, which is provided by the hydrochloride salt of the reagent.

reaction_mechanism cluster_product Product Corticosteroid Corticosteroid (with C=O) Product Corticosteroid-4-pyridylhydrazone Corticosteroid->Product + Reagent 4-Pyridylhydrazine Reagent->Product

Caption: Derivatization reaction of a corticosteroid.

Conclusion

The use of 4-pyridylhydrazine HCl as a derivatizing agent offers a significant improvement in the sensitivity for the analysis of corticosteroids by LC-MS/MS. The protocol described herein provides a solid foundation for the development and validation of quantitative methods for a wide range of corticosteroids in various biological matrices. The enhanced ionization and chromatographic properties of the derivatized analytes allow for lower limits of detection and quantification, making this method suitable for demanding applications in clinical and research settings.

Troubleshooting & Optimization

Technical Support Center: 4-Hydrazinylpyridine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to optimize the derivatization efficiency of 4-Hydrazinylpyridine hydrochloride, commonly used for the analysis of aldehydes and ketones.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization procedure.

Question: Why am I observing low or no product yield?

Answer: Low or no yield of the desired hydrazone derivative is a common issue that can stem from several factors related to reaction conditions and reagent stability.

  • Suboptimal pH: The reaction, a nucleophilic addition-elimination, is highly pH-dependent. The reaction is fastest at a slightly acidic pH (typically around 4-5).[1] At lower pH, the hydrazine becomes protonated and non-nucleophilic. At higher pH, there isn't sufficient acid to catalyze the dehydration of the hemiaminal intermediate.[1]

  • Reagent Degradation: this compound can degrade over time, especially if not stored properly. Ensure it is stored under an inert gas (like nitrogen or argon) at the recommended 2-8°C.[2]

  • Presence of Water: While the reaction produces water, starting with anhydrous solvents is often crucial, as excess water can shift the equilibrium back toward the reactants, reversing hydrazone formation.[3]

  • Low Temperature: The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate.[4][5]

Question: My chromatogram (HPLC/LC-MS) shows multiple peaks for my product. What is the cause?

Answer: The appearance of multiple peaks for a single derivative is a known phenomenon in hydrazone synthesis.

  • E/Z Isomer Formation: The carbon-nitrogen double bond (C=N) of the resulting hydrazone can exist as two geometric isomers (E and Z). These isomers often have slightly different polarities and can be separated by reverse-phase chromatography, resulting in two distinct peaks.[6] Co-elution can sometimes be achieved by adjusting the mobile phase composition or temperature.

  • Side Reactions: If your target analyte contains multiple carbonyl groups, the formation of bis-hydrazone products is possible, leading to additional peaks.

  • Degradation of the Derivative: The hydrazone product itself might be unstable under your analytical conditions (e.g., in-source fragmentation in MS or degradation in an acidic mobile phase). Hydrazones are susceptible to hydrolysis, especially under acidic conditions.[3]

Question: I am experiencing poor reproducibility between experiments. What should I check?

Answer: Poor reproducibility often points to subtle variations in experimental setup and reagent handling.

  • Inconsistent pH Control: Small variations in the amount of acid catalyst or buffer concentration can lead to significant changes in reaction rate and final yield. Use a reliable buffer system to maintain a stable pH.

  • Atmospheric Moisture: Hydrazine reagents can be sensitive to moisture. Ensure that solvents are anhydrous and that reactions are run under an inert atmosphere (e.g., nitrogen or argon) for maximum consistency.

  • Reagent Purity and Age: Use reagents from the same batch if possible. The purity of your carbonyl-containing analyte and the age of the this compound can affect results.

  • Reaction Time and Temperature: Ensure precise control over reaction time and temperature. Use a temperature-controlled heating block or water bath for consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization with this compound?

A1: The optimal pH for hydrazone formation is typically in the slightly acidic range of 4 to 5.[1] This provides a balance between having a sufficiently nucleophilic hydrazine and providing enough acid catalysis for the rate-limiting dehydration step.[1] It is recommended to use a buffer, such as an acetate buffer, to maintain this pH.

Q2: Which solvents are recommended for this reaction?

A2: Anhydrous polar aprotic solvents like acetonitrile (ACN) or protic solvents like ethanol and methanol are commonly used.[4][5] The choice depends on the solubility of your analyte. Acetonitrile is often preferred for subsequent LC-MS analysis as it is a common mobile phase component.[5]

Q3: How can I monitor the progress of the derivatization reaction?

A3: The reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] By spotting the reaction mixture alongside your starting material, you can observe the disappearance of the analyte spot and the appearance of a new, typically more retained, product spot. For quantitative analysis, HPLC with UV or MS detection is the standard method.[7]

Q4: Is the hydrazone derivative stable? How should I store my derivatized samples?

A4: Hydrazone stability can vary. The C=N bond is susceptible to hydrolysis, particularly under acidic conditions.[3] It is best to analyze derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C) in a neutral or slightly basic solution to minimize degradation.

Q5: Can this compound react with other functional groups?

A5: The primary target of this compound is the carbonyl group of aldehydes and ketones. While hydrazines are generally selective for carbonyls, highly reactive acyl halides or anhydrides could potentially react, though this is less common under typical derivatization conditions.

Experimental Protocols & Data

Protocol: General Derivatization of a Carbonyl Compound

This protocol provides a general starting point for the derivatization of an aldehyde or ketone analyte for LC-MS analysis. Optimization may be required.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of your carbonyl-containing analyte in acetonitrile.

    • Derivatization Reagent Solution: Prepare a 5 mg/mL solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a 2% (v/v) solution of acetic acid in acetonitrile.

  • Derivatization Procedure:

    • In a 1.5 mL autosampler vial, add 100 µL of the analyte stock solution.

    • Add 200 µL of the this compound solution (provides a molar excess).

    • Add 20 µL of the acetic acid catalyst solution to adjust the pH.

    • Vortex the mixture for 30 seconds.

    • Cap the vial tightly and place it in a heating block or water bath at 60°C for 60 minutes.[5]

    • After incubation, allow the vial to cool to room temperature.

    • Dilute the sample as needed with the initial mobile phase (e.g., 50:50 water:acetonitrile) before injection for HPLC or LC-MS analysis.

Data Presentation: Impact of Reaction Parameters on Efficiency

The following tables summarize the expected impact of key parameters on derivatization efficiency, based on general principles of hydrazone formation. Optimal conditions should be determined empirically.

Table 1: Effect of pH on Reaction Rate

pH RangeRelative Reaction RateRationale
< 3Very LowHydrazine is protonated and non-nucleophilic.[1]
4 - 5High (Optimal)Balance between nucleophilicity and acid catalysis.[1]
6 - 7ModerateDehydration step becomes rate-limiting due to lack of acid.
> 8LowInsufficient acid catalysis for the elimination of water.

Table 2: Effect of Temperature and Time

TemperatureTimeExpected ConversionNotes
25°C (RT)60 minLow to ModerateReaction may be slow, especially for sterically hindered ketones.
60°C15 minModerate to HighIncreased rate, but risk of side reactions or degradation increases.[6]
60°C60 minHigh to CompleteOften a good starting point for achieving full conversion.[5]
80°C60 minHighHigher temperatures may be needed but can lead to solvent evaporation or analyte degradation.

Visualizations

Diagrams of Workflows and Pathways

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Analyte Solution (Aldehyde/Ketone) Mix Mix Reagents Analyte->Mix Reagent 4-Hydrazinylpyridine HCl Solution Reagent->Mix Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mix Incubate Incubate (e.g., 60°C, 60 min) Mix->Incubate Vortex Dilute Cool & Dilute Incubate->Dilute Analyze Inject for HPLC / LC-MS Dilute->Analyze

Caption: General experimental workflow for derivatization.

Troubleshooting_Tree Problem Low / No Yield Cause_pH Suboptimal pH? Problem->Cause_pH Cause_Reagent Reagent Degradation? Problem->Cause_Reagent Cause_Conditions Incorrect Temp/Time? Problem->Cause_Conditions Sol_pH Use buffer (pH 4-5) Verify pH Cause_pH->Sol_pH Solution Sol_Reagent Use fresh reagent Store properly (2-8°C, inert gas) Cause_Reagent->Sol_Reagent Solution Sol_Conditions Increase temperature (40-60°C) Increase reaction time Cause_Conditions->Sol_Conditions Solution

Caption: Troubleshooting decision tree for low product yield.

Reaction_Pathway Reaction & Side Reaction cluster_main Main Reaction: Hydrazone Formation cluster_side Potential Side Reaction R1 R-CHO (Aldehyde) Product R-CH=N-NH-Py (Hydrazone Derivative) R1->Product R2 4-Hydrazinylpyridine R2->Product + Dicarbonyl OHC-R-CHO (Dicarbonyl Analyte) Bis_Product Py-NH-N=HC-R-CH=N-NH-Py (Bis-Hydrazone) Dicarbonyl->Bis_Product Reagent_Side 4-Hydrazinylpyridine (2 equivalents) Reagent_Side->Bis_Product +

Caption: Main derivatization reaction and a potential side reaction.

References

troubleshooting low yield in 4-Hydrazinylpyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the synthesis of 4-Hydrazinylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the synthesis of this compound from 4-chloropyridine hydrochloride and hydrazine hydrate?

Low yields in this reaction can often be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions. Key areas to investigate include the purity of 4-chloropyridine hydrochloride and hydrazine hydrate, the reaction temperature, the molar ratio of the reactants, and the effectiveness of the work-up and purification procedures.[1] Side reactions, such as the formation of di-substituted pyridines or degradation of the product, can also significantly lower the yield.

Q2: How critical is the purity of the starting materials?

The purity of the starting materials is crucial for achieving a high yield.[1]

  • 4-Chloropyridine Hydrochloride: Impurities in this starting material can lead to the formation of unwanted byproducts, complicating the purification process and reducing the overall yield.[1] It is advisable to use a high-purity grade of 4-chloropyridine hydrochloride.

  • Hydrazine Hydrate: Hydrazine and its hydrate are susceptible to degradation over time.[1] Using a freshly opened bottle or a recently purified reagent is recommended to ensure its reactivity. The concentration of the hydrazine hydrate solution should also be accurately known to ensure correct stoichiometry. Anhydrous hydrazine is potentially explosive and should be handled with extreme caution, preferably as its hydrate.[2]

Q3: What is the optimal temperature for this reaction?

The reaction temperature is a critical parameter that requires careful optimization.[1] While specific temperatures for this exact reaction are not consistently reported across literature, related reactions involving hydrazine often require heating. For instance, some syntheses involving hydrazine are heated to 60°C, while others may be refluxed.[2] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.[1]

Q4: What is the recommended molar ratio of hydrazine hydrate to 4-chloropyridine hydrochloride?

To drive the reaction to completion, it is common to use an excess of hydrazine hydrate.[1][2] A molar ratio of hydrazine to the pyridine substrate in the range of 5:1 to 10:1 is often employed in similar reactions.[3] A slight excess of hydrazine can help to ensure the complete consumption of the 4-chloropyridine hydrochloride.[1]

Q5: I am observing the formation of a dark-colored reaction mixture. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in reactions involving hydrazines, which can be due to the formation of colored impurities.[1] To obtain a cleaner product, consider the following:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to colored byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and water.[1][3] Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.

Troubleshooting Guide

If you are experiencing low yields, this guide provides a structured approach to identifying and resolving the issue.

Issue: Low or No Product Yield

TroubleshootingWorkflow cluster_sm Starting Materials cluster_cond Reaction Conditions cluster_workup Work-up & Purification start Start: Low Yield Observed check_sm 1. Assess Starting Material Purity start->check_sm check_cond 2. Evaluate Reaction Conditions check_sm->check_cond sm_purity Impure 4-chloropyridine HCl? check_sm->sm_purity check_workup 3. Review Work-up & Purification check_cond->check_workup temp Suboptimal Temperature? check_cond->temp solution Improved Yield check_workup->solution precipitation Incomplete Precipitation? check_workup->precipitation hh_purity Degraded Hydrazine Hydrate? sm_purity->hh_purity sm_solution Use high-purity reagents. Verify hydrazine concentration. hh_purity->sm_solution sm_solution->check_cond stoich Incorrect Stoichiometry? temp->stoich time Insufficient Reaction Time? stoich->time cond_solution Optimize temperature (e.g., 60-100°C). Use excess hydrazine hydrate (5-10 eq). Monitor reaction by TLC. time->cond_solution cond_solution->check_workup washing Product Loss During Washing? precipitation->washing workup_solution Ensure complete precipitation by cooling. Use minimal cold solvent for washing. Consider recrystallization. washing->workup_solution workup_solution->solution

Quantitative Data Summary

The following table summarizes reaction conditions from various sources for the synthesis of hydrazinopyridine derivatives. While not all entries are for this compound specifically, they provide a useful reference for optimizing your reaction parameters.

Starting MaterialHydrazine EquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,3-dichloropyridine6DMFReflux697CN102249991A
2,3-dichloropyridine6DMACReflux698CN102249991A
2,3-dichloropyridine6EthanolReflux599CN102249991A
2-chloropyridineNot specifiedNot specifiedNot specifiedNot specifiedGood[4]
Phthalic anhydride1.1Acetic Acid120490[5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common practices for similar nucleophilic aromatic substitution reactions with hydrazine.

Materials:

  • 4-Chloropyridine hydrochloride

  • Hydrazine hydrate (e.g., 80% solution)

  • Ethanol or n-butanol

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine hydrochloride.

  • Add a suitable solvent such as ethanol or n-butanol.[6]

  • Slowly add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents) to the stirred suspension. The addition may be exothermic.

  • Heat the reaction mixture to reflux (the optimal temperature may vary, so monitoring is recommended) and maintain for several hours (e.g., 4-6 hours).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • To isolate the hydrochloride salt, the crude product can be dissolved in a minimal amount of hot water or ethanol, and then acidified with concentrated hydrochloric acid.[3]

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Signaling Pathways and Logical Relationships

ReactionAndSideReaction cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start_main 4-Chloropyridine HCl + Hydrazine Hydrate product 4-Hydrazinylpyridine HCl start_main->product Nucleophilic Aromatic Substitution start_side 4-Hydrazinylpyridine side_product Di-substituted Hydrazine Byproduct start_side->side_product Further reaction with 4-Chloropyridine

References

Technical Support Center: 4-Hydrazinylpyridine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 4-hydrazinylpyridine hydrochloride and its derivatives. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storage at room temperature, while others suggest storing it under -20°C for long-term stability.[3][4] Always refer to the supplier's specific instructions on the product label or safety data sheet (SDS).[1]

Q2: I've noticed a change in the color of my solid this compound. What does this indicate?

A2: A change in color (e.g., yellowing or browning) can indicate degradation, likely due to oxidation or reaction with impurities. Hydrazine compounds are known to be susceptible to oxidation. It is recommended to use a fresh, unopened container or re-purify the material if discoloration is observed. You should handle the compound in a chemical fume hood.[4]

Q3: My compound shows poor solubility in my desired solvent. What can I do?

A3: this compound, being a salt, is generally more soluble in polar solvents like water, ethanol, or methanol.[5] For less polar organic solvents, solubility may be limited. Consider converting the hydrochloride salt to its free base form by careful neutralization with a suitable base, although this may decrease its stability.[6] For related isoniazid analogues, solubility has been shown to be highest in solvents like PEG-400 and Transcutol.[7]

Q4: I am seeing unexpected peaks in my HPLC analysis when working with a solution of a 4-hydrazinylpyridine derivative. What could be the cause?

A4: Unexpected peaks often point to degradation of the compound in solution. Potential causes include:

  • Hydrolysis: The hydrazine or other functional groups on the derivative may be susceptible to hydrolysis, especially under acidic or basic conditions.[8]

  • Oxidation: The hydrazine moiety is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[4][6]

  • pH Instability: The stability of similar compounds, like isoniazid derivatives, can be pH-dependent. Some are more stable in basic conditions.[9][10] It is crucial to buffer your solutions appropriately.

  • Reaction with Solvent: Ensure the solvent is inert and of high purity. Some solvents can react with the compound over time.

Q5: How can I prevent the degradation of my this compound derivative in solution?

A5: To minimize degradation in solution:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Control pH: Use a buffered system if your compound is sensitive to pH changes.

  • Inert Atmosphere: For compounds highly sensitive to oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Avoid Contaminants: Use high-purity solvents and avoid contamination with metals or oxidizing agents.[4]

Data Presentation

Table 1: Physical and Safety Information for this compound

PropertyValueSource
CAS Number 20815-52-5 / 52834-40-9[3][11]
Molecular Formula C₅H₈ClN₃[3][11]
Molecular Weight 145.59 g/mol [3][12]
Appearance Solid
Melting Point 244-250 °C
Storage Temperature Room Temperature or -20°C[3][4][12]
Storage Conditions Tightly closed, dry, well-ventilated area[1][2]
Hazard Class Acute Toxicity 4 (Oral), Eye Damage 1, Skin Irritation 2

Experimental Protocols

Protocol 1: General Method for Stability Assessment by RP-HPLC

This protocol outlines a general procedure to assess the stability of a this compound derivative under specific conditions (e.g., pH, temperature, light exposure).

1. Materials and Equipment:

  • 4-Hydrazinylpyridine derivative of interest

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)[9]

  • Buffers of desired pH

  • Reverse-phase HPLC system with a UV detector[9]

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)[9]

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator/oven and photostability chamber (if required)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired stress condition medium (e.g., acidic buffer, basic buffer, water) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Time Zero (T₀) Analysis: Immediately analyze the working solution using a validated HPLC method to determine the initial purity and peak area of the parent compound.

  • Stress Conditions:

    • pH Stability: Store aliquots of the working solution at different pH values (e.g., pH 2, 7, 9) at a controlled temperature.

    • Thermal Stability: Store aliquots at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots to controlled light conditions as per ICH guidelines.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. Monitor for the appearance and growth of degradation peaks.

Visualizations

Diagrams of Pathways and Workflows

Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of 4-Hydrazinylpyridine Derivative Parent 4-Hydrazinylpyridine Derivative Oxidation_Product N-Oxide or Dihydropyridine Parent->Oxidation_Product Oxidizing Agents (e.g., Air, Light) Hydrolysis_Product Isonicotinic Acid Derivative Parent->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Dimer Dimerization Product Parent->Dimer Radical Mechanism

Caption: Hypothetical degradation pathways for a 4-hydrazinylpyridine derivative.

Stability_Study_Workflow cluster_workflow Experimental Workflow for Stability Study Prep Prepare Stock & Working Solutions of Derivative T0 Analyze Time=0 Sample (HPLC) Prep->T0 Stress Expose Aliquots to Stress Conditions (pH, Temp, Light) Prep->Stress Data Calculate % Remaining & Identify Degradants T0->Data Timepoints Withdraw Samples at Defined Time Intervals Stress->Timepoints Analysis Analyze Samples by HPLC Timepoints->Analysis Analysis->Data

Caption: General experimental workflow for assessing compound stability.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Unexpected HPLC Results rect_node rect_node Start Unexpected Peaks in HPLC? Check_Deg Is it Degradation? Start->Check_Deg Check_Purity Check Initial Purity of Starting Material Check_Deg->Check_Purity No Check_Storage Review Storage & Handling of Solid Check_Deg->Check_Storage Yes Result_OK Result is Valid Check_Purity->Result_OK Check_Sol Review Solution Prep & Storage Check_Storage->Check_Sol Result_Bad Compound Degrading Check_Sol->Result_Bad

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

avoiding side reactions with 4-Hydrazinylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and overcome challenges when working with 4-Hydrazinylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a reagent in organic synthesis. Its most common application is in the formation of hydrazones through condensation reactions with aldehydes and ketones. These hydrazone derivatives serve as versatile intermediates in the synthesis of various heterocyclic compounds and are explored in medicinal chemistry for drug discovery.

Q2: How should this compound be properly stored?

A2: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound can be deliquescent and sensitive to air and moisture over time.

Q3: What are the typical signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in color (e.g., darkening from a white or off-white powder to a yellow or brown solid), a change in physical form (e.g., clumping due to moisture absorption), or the presence of an unfamiliar odor. If degradation is suspected, it is recommended to purify the reagent before use or obtain a fresh batch.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during experiments involving this compound and provides actionable solutions to mitigate them.

Issue 1: Low Yield of the Desired Hydrazone Product

Symptoms:

  • The reaction does not proceed to completion, as monitored by Thin Layer Chromatography (TLC).

  • A significant amount of the starting aldehyde or ketone remains unreacted.

  • The isolated yield of the hydrazone is consistently below expectations.

Potential Causes & Solutions:

CauseRecommended Solution
Incomplete Dissolution of this compound Gently warm the reaction mixture or use a co-solvent (e.g., a small amount of DMF or DMSO in ethanol/methanol) to ensure complete dissolution of the starting material.
Insufficient Catalyst Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation reaction.[2]
Sub-optimal Reaction Temperature Reflux the reaction mixture. The increased temperature often provides the necessary activation energy for the reaction to proceed to completion.
Reversibility of Hydrazone Formation If the desired product is sensitive to hydrolysis, ensure anhydrous conditions are maintained throughout the reaction and work-up.
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • The final product is difficult to purify, and NMR or LC-MS analysis indicates the presence of significant impurities.

Potential Causes & Solutions:

CauseRecommended Solution
Oxidation of the Hydrazine Moiety Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen. Degas the solvent before use.
Formation of Azines (Bis-hydrazones) Use a slight excess (1.0 - 1.1 equivalents) of the aldehyde or ketone to favor the formation of the desired hydrazone over the azine.[2]
Side Reactions with the Pyridine Ring The pyridine ring is susceptible to electrophilic substitution.[3] Avoid strongly acidic conditions or the presence of potent electrophiles if the pyridine ring is not intended to react.
Self-condensation of Aldehyde/Ketone If using a base-sensitive carbonyl compound, avoid basic conditions. The reaction is typically carried out under neutral or slightly acidic conditions.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product does not precipitate upon cooling the reaction mixture.

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Standard purification techniques like recrystallization or column chromatography are ineffective.

Potential Causes & Solutions:

CauseRecommended Solution
High Solubility of the Product in the Reaction Solvent After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., cold water or hexane) to the reaction mixture.
Residual Catalyst or Starting Materials Wash the crude product with a suitable solvent to remove unreacted starting materials and the catalyst. For instance, washing with cold ethanol or a mixture of ethanol and water can be effective.[2]
Product is an Oil If the product oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure.
Difficult Purification by Recrystallization If recrystallization is challenging, consider column chromatography. A solvent system with a gradient of ethyl acetate in hexanes is often a good starting point for purifying hydrazones.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol provides a general procedure for the synthesis of hydrazones from this compound and an aldehyde or ketone.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or methanol). Gentle warming may be required.

  • Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0 - 1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the addition of cold water can induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.[2]

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.[2]

Visualizing Workflows and Relationships

To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate the general workflow for hydrazone synthesis and a decision-making process for troubleshooting low product yield.

G General Workflow for Hydrazone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Hydrazinylpyridine HCl in Solvent B Add Aldehyde or Ketone (1.0-1.1 eq) A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture (2-6h) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Precipitate Product F->G H Filter and Wash Solid G->H I Recrystallize for Purity H->I G Troubleshooting Low Product Yield Start Low Yield Observed IncompleteReaction Is the reaction incomplete by TLC? Start->IncompleteReaction PrecipitationIssue Did the product fail to precipitate? IncompleteReaction->PrecipitationIssue No IncreaseTimeTemp Increase reaction time or temperature. IncompleteReaction->IncreaseTimeTemp Yes CheckCatalyst Ensure catalyst was added. IncompleteReaction->CheckCatalyst Yes PurificationLoss Was significant product lost during purification? PrecipitationIssue->PurificationLoss No AddAntiSolvent Add an anti-solvent (e.g., water). PrecipitationIssue->AddAntiSolvent Yes OptimizeRecrystallization Optimize recrystallization solvent system. PurificationLoss->OptimizeRecrystallization Yes ConsiderChromatography Consider purification by column chromatography. PurificationLoss->ConsiderChromatography Yes

References

Technical Support Center: Improving Ionization of 4-Hydrazinylpyridine Hydrochloride Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the ionization efficiency of 4-hydrazinylpyridine hydrochloride derivatives during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no MS signal for my this compound derivative?

Poor signal intensity is a common challenge and can stem from several factors.[1] The primary reasons include:

  • Suboptimal Ionization Conditions: The inherent chemical properties of your specific derivative may not be suited to the chosen ionization method (e.g., ESI, APCI) or mobile phase composition.[1]

  • Presence of Hydrochloride Salt: The hydrochloride salt can interfere with efficient ionization, particularly in positive electrospray ionization (ESI) mode, by competing with the analyte for protonation.

  • Ion Suppression from Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of your target analyte, reducing its signal.[1][2] This is a significant issue in complex samples.[2]

  • Incorrect Instrument Parameters: The mass spectrometer may not be properly tuned or calibrated for your compound. Key settings like ion source voltage, gas flows, and temperatures must be optimized.[1][3]

  • Low Analyte Concentration: The concentration of the analyte in the prepared sample might be below the instrument's limit of detection.[1]

Q2: How can I optimize my mobile phase to improve ionization in positive ESI mode?

Mobile phase composition is critical for effective ESI. For weakly basic compounds like pyridine derivatives, promoting protonation to form [M+H]+ ions is key.

  • Use Acidic Additives: Incorporating a volatile acid into the mobile phase can significantly enhance protonation.[4] Formic acid and acetic acid are the most common and effective choices.[5][6]

  • Avoid Non-Volatile Buffers: Never use non-volatile salts like phosphates, as they can crystallize in the MS source and cause contamination and signal suppression.[5] Use volatile buffers like ammonium acetate or ammonium formate if pH control is necessary.[5]

  • Use Trifluoroacetic Acid (TFA) with Caution: While TFA is a strong ion-pairing agent that can improve chromatography, it is a known cause of significant signal suppression in ESI-MS and should generally be avoided or used at very low concentrations (e.g., <0.05%).[5][7]

  • Optimize Organic Solvent: Acetonitrile and methanol are standard reversed-phase solvents. Their different properties can affect desolvation and ionization efficiency; it is often worthwhile to test both.

Q3: When should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

If optimizing ESI fails, APCI is an excellent alternative, particularly for certain types of molecules.

  • Analyte Properties: ESI is best for polar and ionic compounds that are already in solution as ions. APCI is better suited for moderately polar to non-polar compounds that are thermally stable and have molecular weights typically under 1500 Da.[8][9]

  • Ionization Mechanism: APCI utilizes a gas-phase ionization process, which can be more robust and less susceptible to matrix effects and mobile phase composition compared to ESI's liquid-phase mechanism.[8][10]

  • Thermal Stability: The APCI source operates at high temperatures (350–500 °C) to vaporize the sample.[8] Therefore, it is only suitable for analytes that are thermally stable and will not degrade at these temperatures.[9]

Q4: My signal is inconsistent or suppressed. How can I diagnose and mitigate matrix effects?

Matrix effects occur when components in the sample matrix interfere with analyte ionization.[2] They are a major cause of poor accuracy and reproducibility.

  • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) provides significantly cleaner extracts than simpler methods like protein precipitation or "dilute-and-shoot".[10][11]

  • Optimize Chromatography: Adjusting the HPLC method to chromatographically separate the analyte from co-eluting matrix components can resolve the issue.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis. Because it has nearly identical chemical properties and chromatographic retention time to the analyte, it will experience the same degree of matrix effects, allowing for accurate signal normalization.

  • Reduce Matrix Load: If possible, inject a smaller volume of a more concentrated sample extract to reduce the total amount of matrix components entering the MS source.

Q5: Can chemical derivatization help improve the signal of a compound that is already a 4-hydrazinylpyridine derivative?

Yes, in some cases. While your compound is a derivative, the goal of analytical derivatization is to introduce a functional group that has exceptionally high ionization efficiency. If the existing 4-hydrazinylpyridine moiety does not provide a sufficient signal, you can perform a secondary derivatization to add a more easily ionizable or permanently charged tag.[12] For example, reacting a primary or secondary amine elsewhere on the molecule could introduce a permanently charged quaternary ammonium group, which provides an intense signal in positive ESI mode independent of mobile phase pH. This is an advanced technique for particularly challenging analytes.

Data and Comparisons

Table 1: Common Mobile Phase Additives for LC-MS

AdditiveTypical ConcentrationPrimary Use (Ionization Mode)ProsCons/Cautions
Formic Acid 0.1 - 1%Positive ESIExcellent for protonating basic compounds like pyridines.[4][6] Highly volatile.Can suppress signal in negative mode.[5]
Acetic Acid 0.1 - 1%Positive ESIGood for protonation, less acidic than formic acid.[6] Volatile.Weaker acid, may require higher concentration than formic acid.[5]
Ammonium Formate 5 - 20 mMPositive & Negative ESIVolatile buffer, can improve peak shape and provides ions for adduct formation.Can form adducts ([M+NH4]+) which may complicate spectra.
Ammonium Hydroxide 0.1 - 0.5% (in water)Negative ESIPromotes deprotonation [M-H]- for acidic analytes.[5][6]Not suitable for positive mode analysis.
Trifluoroacetic Acid (TFA) < 0.05%Positive ESIStrong ion-pairing agent, can improve peak shape.Severe ion suppression in ESI is common.[5][7] Can contaminate the MS system.[7]

Table 2: Comparison of ESI and APCI Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.Gas-phase chemical ionization via a corona discharge.[8]
Best For Polar, ionic, and large biomolecules.Less polar, thermally stable small molecules (<1500 Da).[8][9]
Common Adducts [M+H]+, [M+Na]+, [M+NH4]+[M+H]+
Susceptibility to Matrix Effects Higher susceptibility due to competition for charge on droplet surfaces.[10][13]Lower susceptibility as ionization occurs in the gas phase.[10]
Mobile Phase Flow Rate Typically lower flow rates are preferred.Tolerant of higher HPLC flow rates (up to 2 mL/min).[8]

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase Optimization for Positive ESI-MS
  • Preparation: Prepare the 4-hydrazinylpyridine derivative standard at a known concentration (e.g., 1 µg/mL) in 50:50 Methanol:Water.

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: Standard C18 column

    • Flow Rate: 0.4 mL/min

    • Injection: 5 µL

    • Gradient: Start with a suitable gradient (e.g., 5% to 95% B over 5 minutes).

  • MS Tuning: Perform direct infusion of the standard to find the exact m/z of the [M+H]+ ion and optimize source parameters (capillary voltage, gas flow, temperature).

  • Analysis & Iteration:

    • Run 1: Analyze the sample with the initial conditions. Record signal intensity and peak shape.

    • Run 2: Change Mobile Phase B to 0.1% Formic Acid in Methanol. Re-run the analysis and compare results.

    • Run 3: Using the better organic solvent from the previous runs, increase the formic acid concentration to 0.2%. Re-run and check for signal improvement.

    • Run 4 (Optional): If adducts are an issue or pH buffering is needed, replace the formic acid with 10 mM Ammonium Formate (pH adjusted with formic acid if necessary).

Protocol 2: General Method for Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for a reversed-phase polymer-based SPE cartridge.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of Water (or buffer matching sample pH) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate.

  • Washing: Pass 1 mL of a weak organic solvent (e.g., 5% Methanol in Water) through the cartridge to wash away salts and highly polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., Methanol or Acetonitrile, potentially with an acid/base modifier).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualized Workflows

troubleshooting_workflow start Poor or No MS Signal tune Check Instrument Tune & Calibration start->tune decision1 Signal Improved? tune->decision1 mobile_phase Optimize Mobile Phase (See Protocol 1) decision2 Signal Improved? mobile_phase->decision2 sample_prep Improve Sample Prep (See Protocol 2) decision3 Signal Improved? sample_prep->decision3 alt_ion Switch Ionization Source (ESI -> APCI) end_ok Problem Solved alt_ion->end_ok Signal Present end_nok Consult Specialist alt_ion->end_nok No Signal decision1->mobile_phase No decision1->end_ok Yes decision2->sample_prep No decision2->end_ok Yes decision3->alt_ion No decision3->end_ok Yes

Caption: Troubleshooting workflow for poor MS signal.

ionization_choice start Analyte Properties: 4-Hydrazinylpyridine Derivative polarity Is the derivative highly polar / ionic? start->polarity thermal Is the derivative thermally stable? polarity->thermal No / Moderately Polar esi Start with ESI polarity->esi Yes apci Consider APCI thermal->apci Yes no_go APCI not suitable thermal->no_go No esi_fail If ESI fails... esi->esi_fail esi_fail->thermal

Caption: Logic for choosing between ESI and APCI.

matrix_effects_workflow start Suspected Matrix Effect (Inconsistent Signal) step1 1. Improve Sample Cleanup SPE > Protein Precipitation start->step1 step2 2. Optimize Chromatography Separate analyte from interfering peaks step1->step2 step3 3. Use Stable Isotope-Labeled Internal Standard (SIL-IS) step2->step3 decision Problem Mitigated? step3->decision step4 4. Dilute Sample Extract Reduces matrix load but also analyte decision->step4 No end_ok Proceed with Validation decision->end_ok Yes

Caption: Workflow for mitigating matrix effects.

References

Technical Support Center: 4-Hydrazinylpyridine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydrazinylpyridine hydrochloride. The information below addresses common issues related to byproduct formation during derivatization reactions such as acylation, alkylation, and hydrazone formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed during the derivatization of this compound?

A1: The most common byproducts arise from the high reactivity and multiple reactive sites of the 4-hydrazinylpyridine molecule. These can be broadly categorized into:

  • Di-substituted products: Reaction at both nitrogen atoms of the hydrazine moiety (e.g., diacylation, dialkylation).

  • Azine formation: A side reaction during hydrazone synthesis where the intermediate hydrazone reacts with a second equivalent of the carbonyl compound.

  • Oxidation products: The hydrazine group is susceptible to oxidation, which can lead to the formation of various byproducts, including the parent pyridine or coupled products.

  • Ring-opening products: Although less common under standard derivatization conditions, cleavage of the pyridine ring can occur under harsh conditions.

Q2: How can I minimize the formation of diacylated byproducts during acylation reactions?

A2: To favor mono-acylation, it is crucial to control the reaction stoichiometry. Using a 1:1 molar ratio or a slight excess of this compound to the acylating agent is recommended. Running the reaction at low temperatures (e.g., 0 °C to room temperature) and slow, dropwise addition of the acylating agent can also significantly reduce the formation of the diacylated product.

Q3: What conditions favor the formation of azine byproducts in hydrazone synthesis?

A3: Azine formation is more likely when an excess of the aldehyde or ketone is used.[1][2] To minimize this, use a stoichiometric amount or a slight excess of this compound. The reaction should be monitored closely, and once the starting carbonyl compound is consumed (as determined by TLC or LC-MS), the reaction should be worked up promptly.

Q4: My reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the cause?

A4: A dark reaction mixture often indicates oxidation of the hydrazine moiety. Hydrazines can be sensitive to air, especially in the presence of metal ions.[3] To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial.

Q5: Is the hydrochloride salt of 4-hydrazinylpyridine stable? How should it be handled and stored?

A5: this compound is generally more stable than the free base. However, it is still susceptible to degradation. It should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. When weighing and handling the reagent, minimize its exposure to air and moisture.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Acylated Product and Presence of a Higher Molecular Weight Byproduct.
Potential Cause Suggested Solution
Diacylation - Use a 1:1 or slightly less than 1 molar equivalent of the acylating agent. - Add the acylating agent slowly and at a low temperature (e.g., 0 °C). - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Poor Solubility of Starting Material - Ensure the this compound is fully dissolved before adding the acylating agent. A polar aprotic solvent like DMF or DMSO may be required. The addition of a non-nucleophilic base (e.g., triethylamine, DIEA) can be used to liberate the free base in situ, which may have better solubility in other organic solvents.
Degradation of Starting Material - Use fresh this compound. - Perform the reaction under an inert atmosphere.
Problem 2: Formation of an Unexpected Byproduct with a Mass Corresponding to the Addition of Two Carbonyl Units During Hydrazone Synthesis.
Potential Cause Suggested Solution
Azine Formation - Use a 1:1 molar ratio of the carbonyl compound to this compound.[1] - Add the carbonyl compound portion-wise to the solution of the hydrazine. - Monitor the reaction progress and work up the reaction as soon as the starting carbonyl is consumed.
Reaction Temperature Too High - Run the reaction at room temperature or below. Elevated temperatures can sometimes promote the formation of the more thermodynamically stable azine.
Problem 3: Low Product Yield and a Complex Mixture of Unidentifiable Byproducts.
Potential Cause Suggested Solution
Oxidation of the Hydrazine - Perform the reaction under an inert atmosphere (N₂ or Ar).[3] - Use degassed solvents. - Avoid the use of metal spatulas or catalysts that could promote oxidation, unless specifically required by the reaction.
Instability of the Product - Work up the reaction mixture promptly upon completion. - Purify the product using methods that minimize exposure to heat and air (e.g., flash chromatography at room temperature).

Byproduct Formation Summary

Derivatization Type Potential Byproduct Formation Favored By Proposed Mitigation Strategy Reference
AcylationDiacyl-4-pyridylhydrazineExcess acylating agent, high temperatureUse 1:1 stoichiometry, low temperature, slow additionN/A
AlkylationDialkyl-4-pyridylhydrazineExcess alkylating agent, prolonged reaction timeUse 1:1 stoichiometry, monitor reaction closely[4]
Hydrazone FormationAzineExcess carbonyl compoundUse 1:1 stoichiometry[1][2]
GeneralOxidation ProductsPresence of oxygen, metal ionsInert atmosphere, degassed solvents[3]

Experimental Protocols

General Procedure for Mono-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or CH₂Cl₂ with 1.1 eq of a non-nucleophilic base like triethylamine) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Procedure for Hydrazone Formation:

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (1.1 eq, e.g., triethylamine) in a suitable solvent (e.g., ethanol or methanol) under an inert atmosphere.

  • Add the aldehyde or ketone (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Acylation_Byproducts 4-Hydrazinylpyridine 4-Hydrazinylpyridine Mono-acylated Product Mono-acylated Product 4-Hydrazinylpyridine->Mono-acylated Product Acylating Agent (1 eq) Di-acylated Byproduct Di-acylated Byproduct 4-Hydrazinylpyridine->Di-acylated Byproduct Acylating Agent (>1 eq) Acylating Agent (1 eq) Acylating Agent (1 eq) Acylating Agent (>1 eq) Acylating Agent (>1 eq)

Caption: Acylation reaction pathways for 4-hydrazinylpyridine.

Hydrazone_Formation_Byproducts 4-Hydrazinylpyridine 4-Hydrazinylpyridine Hydrazone Product Hydrazone Product 4-Hydrazinylpyridine->Hydrazone Product Carbonyl Compound (1 eq) Carbonyl Compound (1 eq) Carbonyl Compound (1 eq) Azine Byproduct Azine Byproduct Hydrazone Product->Azine Byproduct Carbonyl Compound (>1 eq) Carbonyl Compound (>1 eq) Carbonyl Compound (>1 eq)

Caption: Hydrazone formation and potential azine byproduct pathway.

Troubleshooting_Workflow Start Start Derivatization Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Workup and Purify Complete->Workup Yes Analyze Analyze Product and Byproducts Workup->Analyze Troubleshoot Identify Byproduct Analyze->Troubleshoot Diacylation Diacylation Detected Troubleshoot->Diacylation High MW Azine Azine Detected Troubleshoot->Azine Double Carbonyl Adduct Oxidation Oxidation Detected Troubleshoot->Oxidation Complex Mixture Adjust_Stoichiometry Adjust Stoichiometry/ Addition Rate Diacylation->Adjust_Stoichiometry Adjust_Carbonyl_Ratio Adjust Carbonyl Ratio Azine->Adjust_Carbonyl_Ratio Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Adjust_Stoichiometry->Start Adjust_Carbonyl_Ratio->Start Inert_Atmosphere->Start

References

Technical Support Center: 4-Hydrazinylpyridine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Hydrazinylpyridine hydrochloride for the derivatization of aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization with this compound?

A1: The formation of a hydrazone bond is generally catalyzed by a mildly acidic environment. The optimal pH for derivatization with this compound typically falls within the range of 4 to 6. Operating within this pH window facilitates the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

Q2: How does pH affect the stability of the formed hydrazone derivative?

A2: The stability of the resulting hydrazone is significantly influenced by pH. While the formation is favored under mildly acidic conditions, the hydrazone bond is susceptible to hydrolysis under both strongly acidic (pH < 2) and alkaline (pH > 9) conditions. For optimal stability of the derivatized product, it is recommended to maintain the pH close to neutral (pH 6-7.5) after the reaction is complete.

Q3: My derivatization yield is low. What are the potential causes and solutions?

A3: Low derivatization yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH, insufficient reagent concentration, inadequate reaction time or temperature, and poor solubility of the reactants.

Q4: Can I use a buffer for the derivatization reaction? If so, which one is recommended?

A4: Yes, using a buffer is highly recommended to maintain a stable pH throughout the reaction. Acetate or phosphate buffers are commonly used for hydrazone formation reactions. It is crucial to ensure that the buffer components do not interfere with the reaction. For instance, buffers containing primary amines should be avoided as they can compete with the hydrazine in reacting with the carbonyl compound.

Q5: How can I monitor the progress of the derivatization reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, as the formed hydrazone will have a different retention time and potentially a stronger UV absorbance than the reactants.[1][2] Thin Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the product and any potential side-products.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of carbonyl compounds with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The reaction mixture is too acidic or too alkaline.Adjust the pH of the reaction mixture to the optimal range of 4-6 using a suitable buffer (e.g., acetate buffer). Verify the pH with a calibrated pH meter.
Reagent Degradation: this compound solution is old or has been improperly stored.Prepare a fresh solution of this compound for each experiment. Store the solid reagent in a cool, dark, and dry place.
Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte is too low.Increase the molar excess of this compound. A 2 to 10-fold excess is a good starting point.
Low Reaction Temperature: The reaction is too slow at the current temperature.Increase the reaction temperature. A range of 40-60°C is often effective. Optimization may be required for specific analytes.[4]
Short Reaction Time: The reaction has not proceeded to completion.Increase the reaction time. Monitor the reaction progress using HPLC or TLC to determine the optimal duration.
Poor Reproducibility Inconsistent pH: Fluctuation in the pH of the reaction mixture between experiments.Use a reliable buffer system to ensure consistent pH control.
Inaccurate Reagent Preparation: Variations in the concentration of the derivatizing agent solution.Ensure accurate weighing and dilution when preparing the this compound solution.
Variable Temperature Control: Fluctuations in the reaction temperature.Use a calibrated heating block or water bath to maintain a stable temperature.
Presence of Multiple Peaks in Chromatogram Formation of Isomers: The formed hydrazone may exist as E/Z isomers.This is an inherent characteristic of some hydrazones. Ensure your analytical method can resolve both isomers or that the integration includes both peaks for quantification.
Side Reactions: Undesirable reactions occurring under the experimental conditions.Optimize the pH to minimize side reactions. A pH that is too low can lead to the formation of azines.
Impure Analyte or Reagent: The starting materials contain impurities.Verify the purity of your analyte and this compound using appropriate analytical techniques.
Precipitation in the Reaction Mixture Poor Solubility: The analyte, reagent, or product is not soluble in the chosen solvent.Try a different solvent or a co-solvent system. Ensure the pH is appropriate for the solubility of all components. The hydrochloride salt of 4-hydrazinylpyridine is generally more soluble in aqueous solutions at a slightly acidic pH.

Experimental Protocols

General Protocol for Derivatization of a Carbonyl Compound
  • Preparation of Reagents:

    • Prepare a 10 mM solution of your carbonyl-containing analyte in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution).

    • Prepare a 50 mM solution of this compound in the same solvent.

    • Prepare a 1 M acetate buffer solution at pH 5.0.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the analyte solution and 200 µL of the this compound solution.

    • Add 20 µL of the acetate buffer to adjust the pH.

    • Vortex the mixture gently.

    • Incubate the reaction at 50°C for 1 hour.

  • Sample Analysis:

    • After incubation, cool the reaction mixture to room temperature.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample using HPLC-UV or LC-MS.

Note: This is a general protocol and may require optimization for your specific analyte and experimental setup. Factors such as reagent concentrations, temperature, and reaction time should be systematically varied to achieve the best results.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Prepare Analyte Solution Mix Mix Analyte, Reagent, and Buffer Analyte->Mix Reagent Prepare 4-Hydrazinylpyridine HCl Solution Reagent->Mix Buffer Prepare pH Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Dilute Dilute for Analysis Incubate->Dilute Analyze Analyze via HPLC/LC-MS Dilute->Analyze Troubleshooting_Logic Start Low Derivatization Yield Check_pH Is pH in optimal range (4-6)? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Reagent Are Reagents Fresh and in Excess? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Prepare_Reagent Prepare Fresh Reagent / Increase Molar Ratio Check_Reagent->Prepare_Reagent No Check_Conditions Are Time and Temperature Optimized? Check_Reagent->Check_Conditions Yes Prepare_Reagent->Check_Conditions Optimize_Conditions Increase Time / Temperature Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

References

storage and handling of 4-Hydrazinylpyridine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydrazinylpyridine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for the safe .

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: The solid compound should be stored under an inert gas (like nitrogen or argon) at 2-8°C.[1] Some suppliers recommend room temperature storage for the solid.[2][3] For long-term storage, colder temperatures (under -20°C) in tightly closed vessels are also suggested.[4] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[5][6]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin irritation and serious eye damage.[7] It is classified as an acute toxicant and may cause respiratory system irritation.[7] Some sources also indicate it may cause an allergic skin reaction and is suspected of causing cancer.[6][8] Always consult the latest Safety Data Sheet (SDS) for comprehensive hazard information.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, you must wear protective gloves, protective clothing, eye protection (safety goggles), and face protection.[5][6] All handling should be performed inside a chemical fume hood.[4]

Q4: What solvents are suitable for dissolving this compound?

A4: While specific quantitative solubility data is sparse, hydrazine derivatives often show solubility in polar protic solvents. General guidance suggests solubility in water and ethanol.[9][10] For similar compounds like 4-Cyanophenylhydrazine Hydrochloride, Dimethyl Sulfoxide (DMSO) and Methanol are effective solvents.[11] Always perform a small-scale solubility test for your specific application.

Q5: Are solutions of this compound stable?

A5: Hydrazine solutions are known to be unstable in the presence of oxygen, especially under neutral or alkaline conditions.[12] They are more stable under strongly acidic conditions.[12] The primary degradation pathway in aqueous solutions is oxidation by atmospheric oxygen, which can be catalyzed by metal ions like Cu(II).[12][13] To maximize stability, solutions should be freshly prepared, stored under an inert atmosphere, and protected from light.

Q6: How should I dispose of waste containing this compound?

A6: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[5] One method for neutralizing hydrazine waste is to dilute it with water and then add an equal volume of a 5% calcium hypochlorite solution (bleach).[14] Do not allow the material to enter drains or water courses.[4]

Data & Properties

Physical and Chemical Properties
PropertyValueSource
CAS Number 20815-52-5 / 52834-40-9[1][7]
Molecular Formula C₅H₈ClN₃[1][2]
Molecular Weight 145.59 g/mol [1][2][7]
Form Solid[7]
Melting Point ~238-250 °C[1][7]
Storage Temperature 2-8°C (under inert gas) or Room Temperature[1][2][3]
Qualitative Solubility Profile
SolventSolubilityNotes
Water SolubleHydrazine hydrochlorides are generally water-soluble.
Ethanol SolubleOften used as a reaction solvent for hydrazine derivatives.[15]
Dimethyl Sulfoxide (DMSO) Likely SolubleA common solvent for similar heterocyclic compounds.[11]
Toluene Sparingly SolubleUsed as a solvent for preparing pyridine hydrochloride salts.[16]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (e.g., 100 mM in DMSO)
  • Pre-Experiment Setup:

    • Read the entire Safety Data Sheet (SDS) for this compound.[5][6]

    • Don appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Perform all operations in a certified chemical fume hood.[4]

  • Calculation:

    • Determine the required mass of this compound. For 10 mL of a 100 mM solution:

      • Mass (g) = 0.1 mol/L * 0.010 L * 145.59 g/mol = 0.1456 g (145.6 mg).

  • Weighing and Dissolution:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully weigh 145.6 mg of the solid compound into the vial.

    • Add 10 mL of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage:

    • If not for immediate use, blanket the solution with an inert gas (argon or nitrogen).

    • Store the solution in a tightly sealed vial at 2-8°C, protected from light.

    • Clearly label the vial with the compound name, concentration, solvent, and preparation date.

Visual Guides and Workflows

G cluster_prep Preparation Phase cluster_storage Storage start Obtain Solid 4-Hydrazinylpyridine HCl ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood calculate Calculate Required Mass fume_hood->calculate weigh Weigh Solid Compound calculate->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve stock_solution Stock Solution Ready dissolve->stock_solution storage Store at 2-8°C Under Inert Gas Protect from Light stock_solution->storage If not for immediate use

Caption: Experimental workflow for preparing a this compound stock solution.

Troubleshooting Guide

Issue: The solid material has changed color or appears clumpy.

  • Possible Cause: The compound may have absorbed moisture or started to degrade due to improper storage (exposure to air/light).

  • Solution: Discard the material according to safety protocols.[5] Use a fresh, unopened container for your experiment. Ensure storage containers are sealed tightly under an inert atmosphere.[1]

Issue: The prepared solution is cloudy or contains precipitate.

  • Possible Cause 1: The solubility limit has been exceeded in the chosen solvent.

  • Solution 1: Gently warm the solution or sonicate to aid dissolution. If precipitation persists, the solution is likely supersaturated. Prepare a more dilute solution.

  • Possible Cause 2: The compound is reacting with the solvent or impurities.

  • Solution 2: Ensure you are using a high-purity, anhydrous solvent. Prepare the solution fresh before each use.

Issue: The solution changes color (e.g., turns yellow/brown) over time.

  • Possible Cause: This is a strong indicator of degradation, likely due to oxidation from exposure to air or light.[12]

  • Solution: Discard the solution. When preparing a new batch, ensure the solvent is de-gassed and overlay the final solution with an inert gas (N₂ or Ar) before sealing and storing.[14] Use amber vials or wrap vials in foil to protect from light.

Issue: The compound fails to react as expected in our experiment.

  • Possible Cause: The compound has degraded, leading to a loss of reactivity. The hydrazine functional group is susceptible to oxidation.[12][14]

  • Solution: Use a freshly prepared solution for all experiments. If possible, confirm the purity of the solid material before use.

G start Problem with Solution p1 Solution is Cloudy or has Precipitate start->p1 p2 Solution Changed Color (Yellow/Brown) start->p2 p3 Experiment Fails (Loss of Reactivity) start->p3 c1a Solubility Limit Exceeded? p1->c1a Check Concentration c1b Impure/Wet Solvent? p1->c1b Check Solvent c2 Oxidation from Air/Light Exposure? p2->c2 c3 Compound Degraded? p3->c3 s1a Warm/Sonicate or Prepare Dilute Solution c1a->s1a s1b Use High-Purity, Anhydrous Solvent c1b->s1b s2 Discard. Prepare Fresh. Store under Inert Gas. Protect from Light. c2->s2 s3 Always Use Freshly Prepared Solution. Verify Solid Purity. c3->s3

Caption: Troubleshooting flowchart for common issues with this compound solutions.

References

Technical Support Center: Managing 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Hydrazinylpyridine hydrochloride in your experimental work. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively remove this excess reagent from their samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound? A1: Residual this compound can interfere with subsequent reaction steps, complicate the purification of the desired product, and lead to inaccurate analytical data (e.g., NMR, MS). Its removal is essential for obtaining high-purity compounds, which is critical for accurate biological testing and meeting regulatory standards in drug development.

Q2: What are the primary methods for removing this reagent? A2: The most common and effective methods are liquid-liquid extraction (specifically acidic washes), recrystallization, and column chromatography. The choice of method depends on the properties of your desired product and the scale of your reaction.[1][2][3]

Q3: What key properties of this compound influence its removal? A3: this compound is a salt, making it soluble in water.[4] The pyridine ring and the hydrazine group are both basic. In the hydrochloride salt form, the pyridine nitrogen is protonated. This high polarity and basicity are the key properties exploited for its separation from less polar organic products.

Q4: How do I choose the best purification method for my experiment? A4: The selection depends on the nature of your target compound.

  • For acid-stable, non-polar/moderately polar organic products: An acidic aqueous wash is typically the fastest and most efficient method.[5][6]

  • For solid products: Recrystallization is an excellent choice if a suitable solvent can be found that dissolves the product when hot but not when cold, while the impurity remains in solution.[2][7]

  • For complex mixtures, or when other methods fail: Column chromatography offers the highest resolving power but is more time-consuming and resource-intensive.[1][8]

Method Selection Guide

The following diagram provides a logical workflow for selecting the appropriate purification strategy.

G start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state acid_stability Is the product stable in dilute acid? product_state->acid_stability No (Oil/Liquid) recrystallization Attempt Recrystallization product_state->recrystallization Yes acid_wash Perform Acidic Aqueous Wash acid_stability->acid_wash Yes chromatography Use Column Chromatography acid_stability->chromatography Unsure alternative_wash Consider Alternative Wash (e.g., aq. CuSO4) acid_stability->alternative_wash No recrystallization->acid_stability Failure end_purified Purified Product recrystallization->end_purified Success acid_wash->chromatography Failure acid_wash->end_purified Success chromatography->end_purified alternative_wash->chromatography Failure alternative_wash->end_purified Success

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

Q: I performed an acidic wash, but my product yield is very low. What happened? A: Your desired product may also be basic and thus soluble in the acidic aqueous layer. Check the structure of your product for basic functional groups (e.g., amines, other pyridines). If it is basic, you should neutralize the aqueous layer and re-extract with an organic solvent to recover your product. Alternatively, if your product is acid-sensitive, consider a different purification method.[6][9]

Q: An emulsion formed between the organic and aqueous layers during the wash. How can I resolve this? A: Emulsions are common when solvents have similar densities or when surfactants are present. To break the emulsion, try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Gently swirl or stir the mixture instead of shaking vigorously.

  • If possible, centrifuge the mixture.

  • Filter the mixture through a pad of Celite.[9]

Q: I still see traces of this compound in my product after several washes. How can I improve its removal? A: Ensure you are using a sufficient volume of acidic solution and that the pH of the aqueous layer is acidic after each wash. You can try increasing the number of washes (e.g., 3-4 times) or using a slightly more concentrated acid (e.g., 1-2M HCl), provided your target compound is stable under these conditions.[5][10] Vigorous mixing is crucial to maximize partitioning between the layers.

Method 2: Recrystallization

Q: I can't find a suitable solvent for recrystallization. What should I do? A: The ideal solvent dissolves your product well when hot but poorly when cold, while keeping the hydrazine impurity dissolved at all temperatures.[7] If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate).[11] Dissolve your crude material in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.

Q: My compound "oils out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound or if cooling is too rapid. Try these solutions:

  • Re-heat the solution and add more solvent to make it less concentrated.

  • Allow the solution to cool much more slowly.

  • Try a different solvent system with a lower boiling point.[11]

Q: No crystals form even after the solution has cooled completely. What is the issue? A: The solution is likely not supersaturated, meaning too much solvent was used.[7]

  • Induce crystallization: Gently scratch the inside of the flask with a glass rod or add a small seed crystal of your pure product.[7]

  • Increase concentration: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[7]

Method 3: Silica Gel Column Chromatography

Q: The impurity streaks badly on my TLC plate and co-elutes with my product on the column. How can I achieve better separation? A: Basic compounds like this compound often interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier to your mobile phase (eluent). Typically, adding 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent system will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[12]

Q: The impurity won't elute from the column at all. A: this compound is very polar and may bind irreversibly to the silica if the mobile phase is not polar enough. You will need to increase the polarity of your eluent significantly. A gradient elution starting with a non-polar solvent and gradually increasing to a highly polar solvent (like 10-20% methanol in dichloromethane) is often effective.

Summary of Purification Methods

MethodPrinciple of SeparationBest For...AdvantagesDisadvantages
Acidic Aqueous Wash Partitions the basic hydrochloride salt into the aqueous phase, leaving the less polar product in the organic phase.Non-polar to moderately polar, acid-stable organic products.Fast, inexpensive, scalable, and highly effective for bulk removal.Not suitable for acid-sensitive or basic products; risk of emulsion formation.
Recrystallization Difference in solubility between the product and the impurity in a specific solvent at varying temperatures.Purifying solid products on a moderate to large scale.Can yield very high-purity material; relatively low cost.Requires finding a suitable solvent system; potential for product loss in the mother liquor.[7]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).Complex mixtures, small-scale purifications, or when other methods fail.High resolving power; applicable to a wide range of compounds.Time-consuming, requires larger volumes of solvent, more expensive.[1]

Detailed Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Wash

This protocol assumes the desired product is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane) and is stable to dilute acid.

G cluster_0 a 1. Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). b 2. Transfer to a separatory funnel. a->b c 3. Add an equal volume of 1M HCl (aq). b->c d 4. Stopper and shake vigorously, venting frequently. c->d e 5. Allow layers to separate. d->e f 6. Drain the lower aqueous layer. e->f g 7. Repeat wash (Steps 3-6) 1-2 more times. f->g h 8. Wash organic layer with brine to remove residual water. g->h i 9. Dry organic layer over Na2SO4 or MgSO4. h->i j 10. Filter and concentrate to yield purified product. i->j

Caption: Workflow for an acidic aqueous wash procedure.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting periodically to release pressure.

  • Place the funnel in a ring stand and allow the layers to fully separate. The 4-Hydrazinylpyridine will be protonated and move into the aqueous layer.

  • Drain and collect the lower (aqueous) layer for proper disposal.

  • Repeat the wash process (steps 3-6) one or two more times to ensure complete removal.

  • Wash the organic layer with a saturated brine solution to help remove dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products where a suitable solvent system has been identified.

G cluster_0 a 1. Place crude solid in an Erlenmeyer flask. b 2. Add minimal amount of hot recrystallization solvent to just dissolve the solid. a->b c 3. If solution is colored, add activated charcoal and hot filter (optional). b->c d 4. Allow the clear solution to cool slowly to room temperature. c->d e 5. Further cool in an ice bath to maximize crystal formation. d->e f 6. Collect crystals by vacuum filtration using a Büchner funnel. e->f g 7. Wash crystals with a small amount of cold solvent. f->g h 8. Dry the purified crystals in a vacuum oven or desiccator. g->h

Caption: General workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: In small test tubes, test the solubility of the crude material in various solvents to find one that dissolves the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, heat briefly, and perform a hot filtration through fluted filter paper to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 4-Hydrazinylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 4-Hydrazinylpyridine hydrochloride derivatives.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound derivatives?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest. For this compound derivatives, which are polar and basic compounds, the matrix in biological samples (e.g., plasma, urine) often includes salts, phospholipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is a common issue with electrospray ionization (ESI), which is often used for polar molecules.[2][4]

  • Ion Enhancement: An increase in the analyte's signal intensity.

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[2] Pyridine-containing compounds, in particular, have been noted to cause significant ion suppression.

Q2: What are the typical signs that my LC-MS analysis of this compound derivatives is being affected by matrix effects?

A2: Several indicators may suggest that matrix effects are impacting your assay:

  • Poor reproducibility of results, especially for quality control (QC) samples.

  • Inaccurate quantification , with results deviating from expected values.

  • Non-linear calibration curves , particularly when using a simple solvent-based standard curve.

  • A noticeable decrease in assay sensitivity , making it difficult to detect low concentrations of your analyte.

  • Inconsistent peak areas for the same concentration of analyte across different biological samples or batches.

Q3: How can I systematically identify and quantify matrix effects in my analysis?

A3: There are two primary experimental approaches to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to pinpoint the retention times where ion suppression or enhancement occurs. A solution of your this compound derivative is continuously infused into the mass spectrometer, post-analytical column. A blank, extracted matrix sample is then injected. Any deviation in the constant baseline signal of your analyte indicates the presence of matrix effects at that specific retention time.[2]

  • Post-Extraction Spike: This quantitative method compares the analyte's response in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[3] The matrix factor (MF) can be calculated to quantify the extent of the effect.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues related to matrix effects in the LC-MS analysis of this compound derivatives.

Issue 1: Inconsistent and low analyte response.

  • Question: My QC samples show high variability, and the overall signal intensity for my 4-Hydrazinylpyridine derivative is lower than expected. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression. Since 4-Hydrazinylpyridine derivatives are basic, they are prone to co-eluting with other polar and basic matrix components that compete for ionization.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction techniques to remove interfering substances.

      • Adjust Chromatographic Conditions: Modify your LC method to separate your analyte from the regions of ion suppression.

      • Evaluate Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If available, consider atmospheric pressure chemical ionization (APCI), which is generally less prone to suppression.[4][5]

Issue 2: Poor peak shape and shifting retention times.

  • Question: I'm observing peak tailing and my retention times are not consistent across injections. Could this be related to matrix effects?

  • Answer: Yes, this can be an indirect consequence of matrix effects. High concentrations of matrix components can affect the column chemistry and the interaction of your analyte with the stationary phase.[6]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Focus on removing phospholipids, which are notorious for accumulating on reversed-phase columns and affecting chromatography.

      • Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of all matrix components, though it may compromise sensitivity if your analyte is at a very low concentration.[4]

      • Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of the matrix factor.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare standards of your this compound derivative at low and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your established sample preparation method. After the final extraction step, spike the extracts with the same low and high concentrations of your analyte as in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte to check for interferences.

  • Analysis: Analyze all samples using your LC-MS method and record the peak areas.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Polar Basic Compounds

This is a general protocol for cleaning up biological samples containing polar basic analytes like this compound derivatives. A mixed-mode cation exchange SPE cartridge is often effective.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat your plasma or urine sample by diluting it with the acidic buffer and load it onto the cartridge.

  • Washing:

    • Wash with 1 mL of the acidic buffer to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute your 4-Hydrazinylpyridine derivative with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleAdvantages for 4-Hydrazinylpyridine DerivativesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Often results in significant matrix effects due to co-extraction of phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds.Can have lower recovery for highly polar analytes. May require solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing interfering matrix components. Mixed-mode cation exchange cartridges are particularly useful for polar basic compounds.More time-consuming and expensive than PPT and LLE. Method development can be more complex.
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample.Very effective at reducing matrix effects caused by phospholipids.Adds cost to the sample preparation workflow.

Visualizations

experimental_workflow Workflow for Identifying and Mitigating Matrix Effects cluster_identification Identification cluster_mitigation Mitigation start Initial Method Development observe_issues Observe Poor Reproducibility / Low Sensitivity start->observe_issues assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) observe_issues->assess_me Yes end_node Validated Method observe_issues->end_node No optimize_sp Optimize Sample Preparation (SPE, LLE) assess_me->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is re_evaluate Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->optimize_sp Still Present re_evaluate->end_node Acceptable

Caption: A logical workflow for identifying, mitigating, and validating the absence of significant matrix effects.

troubleshooting_logic Troubleshooting Logic for Common Matrix Effect Issues cluster_symptoms Troubleshooting Logic for Common Matrix Effect Issues cluster_solutions Troubleshooting Logic for Common Matrix Effect Issues start Problem Observed symptom1 Inconsistent / Low Signal? start->symptom1 symptom2 Poor Peak Shape / RT Shifts? start->symptom2 solution1a Enhance Sample Cleanup (e.g., SPE) symptom1->solution1a Yes solution2a Improve Phospholipid Removal symptom2->solution2a Yes solution1b Optimize LC Separation solution1a->solution1b solution1c Consider APCI solution1b->solution1c end_node Problem Resolved solution1c->end_node solution2b Dilute Sample solution2a->solution2b solution2c Use Guard Column solution2b->solution2c solution2c->end_node

Caption: A decision tree for troubleshooting common symptoms associated with matrix effects.

References

Validation & Comparative

A Comparative Guide to Carbonyl Derivatization Reagents: 4-Hydrazinylpyridine Hydrochloride vs. Girard's Reagent T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working to detect and quantify carbonyl-containing compounds, chemical derivatization is a critical step to enhance analytical sensitivity, particularly for mass spectrometry-based methods. This guide provides a detailed comparison of two hydrazine-based derivatization reagents: 4-Hydrazinylpyridine hydrochloride and the well-established Girard's reagent T.

Introduction to the Reagents

This compound is a heterocyclic hydrazine compound. Its structure features a pyridine ring, which can be protonated, and a reactive hydrazine group. The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This derivatization introduces a nitrogenous ring structure that can improve ionization efficiency in mass spectrometry.

Girard's reagent T , or (carboxymethyl)trimethylammonium chloride hydrazide, is a widely used derivatizing agent specifically designed to enhance the analysis of carbonyl compounds, especially ketosteroids, by mass spectrometry.[1] Its key structural feature is a quaternary ammonium group, which imparts a permanent positive charge on the resulting hydrazone derivative.[2] This "charge-tagging" significantly improves ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial increases in sensitivity.[3][4]

Performance Comparison

FeatureThis compoundGirard's Reagent T
Primary Application Derivatization of aldehydes and ketones for analytical detection.Derivatization of carbonyl compounds (especially steroids) for enhanced MS detection.[1]
Reaction Principle Forms hydrazones with carbonyl groups.Forms hydrazones with a permanent positive charge ("charge-tagging").[2]
Reported Sensitivity Enhancement Data not available. Expected to improve ionization compared to underivatized analytes.Can increase detection sensitivity by several orders of magnitude.[5] Signal enhancement of 7- to 13-fold has been reported for glycans.[3]
Reaction Conditions Typically requires acidic catalysis and heating.Often requires acidic conditions (e.g., acetic acid) and temperatures ranging from room temperature to 85°C.[6][7]
Selectivity Reacts with both aldehydes and ketones.Reacts with aldehydes and ketones.[8]
Derivative Stability Hydrazones are generally stable.The resulting hydrazones are stable.[3]
Key Advantage Simple structure, potential for improved ionization.Permanent positive charge on the derivative significantly boosts MS signal.[4]
Limitations Lack of published data on performance and optimized protocols.Can form E/Z isomers, which may result in multiple chromatographic peaks.[6][7]

Experimental Protocols

Protocol for Derivatization with Girard's Reagent T (for Ecdysteroids)

This protocol is adapted from a study on the LC-MS/MS profiling of endogenous ecdysteroids.[6]

Materials:

  • Girard's reagent T

  • Methanol, Ethanol, or Isopropanol (70% in water)

  • Glacial acetic acid

  • Ammonium hydroxide (1% in methanol)

  • Ecdysone standard solution (5 mM in methanol)

Procedure:

  • To 1 ml of 70% methanol, 70% ethanol, or 70% isopropanol in a reaction vial, add 10 µl of the 5 mM ecdysone stock solution.

  • Add 50 µl of glacial acetic acid to the mixture.

  • Add 50 mg of Girard's reagent T.

  • Incubate the reaction mixture at the appropriate temperature (50°C for methanol, 70°C for ethanol, 85°C for isopropanol). The reaction time can be optimized (e.g., 4 hours).

  • After incubation, take a 5 µl aliquot of the reaction mixture and neutralize it with 95 µl of 1% ammonium hydroxide in methanol.

  • The sample is now ready for LC-MS/MS analysis.

General Protocol for Derivatization with this compound

Please note: This is a general protocol based on typical hydrazine derivatization reactions and has not been specifically validated for this compound due to a lack of published methods. Optimization will be required for specific applications.

Materials:

  • This compound

  • Acetonitrile or other suitable organic solvent

  • Carbonyl-containing analyte

  • Acid catalyst (e.g., acetic acid or trifluoroacetic acid)

Procedure:

  • Prepare a solution of the carbonyl-containing analyte in a suitable solvent (e.g., acetonitrile).

  • Prepare a solution of this compound in the same solvent. A molar excess of the derivatizing reagent is typically used.

  • Add a small amount of an acid catalyst (e.g., 1% v/v acetic acid) to the analyte solution.

  • Add the this compound solution to the analyte solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • After the reaction is complete, cool the mixture to room temperature.

  • The sample may be analyzed directly by LC-MS or may require a cleanup step (e.g., solid-phase extraction) to remove excess reagent.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical derivatization and analysis workflow and the chemical reaction of Girard's reagent T.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Carbonyl-containing Analyte Reaction_Mix Reaction Mixture Analyte->Reaction_Mix Reagent Derivatization Reagent (e.g., Girard's T) Reagent->Reaction_Mix Incubation Incubation (Heat + Acid Catalyst) Reaction_Mix->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS Data Data Acquisition & Analysis LC_MS->Data

A typical workflow for carbonyl derivatization and LC-MS/MS analysis.

Girard_Reaction cluster_reactants Reactants cluster_product Product Ketone R-C(=O)-R' (Ketone/Aldehyde) Hydrazone Hydrazone Derivative (R-C(=N-NH-C(=O)-CH2-N+(CH3)3)-R') Ketone->Hydrazone + GirardT Girard's Reagent T (H2N-NH-C(=O)-CH2-N+(CH3)3) GirardT->Hydrazone Acid, Heat

Reaction of a carbonyl compound with Girard's Reagent T to form a charged hydrazone.

Conclusion

Girard's reagent T stands out as a highly effective derivatizing agent for enhancing the detection of carbonyl compounds in mass spectrometry, supported by a wealth of scientific literature and established protocols. Its ability to introduce a permanent positive charge onto the analyte molecule provides a significant and well-documented advantage in terms of sensitivity.

This compound, while structurally suited for carbonyl derivatization, currently lacks the body of evidence needed for a direct performance comparison. Researchers interested in using this reagent would need to undertake significant methods development and validation. For applications requiring high sensitivity and where established methods are preferred, Girard's reagent T remains the superior choice based on available data. Future studies on this compound and other novel derivatizing agents will be valuable in expanding the toolkit for carbonyl analysis.

References

Enhancing LC-MS Method Performance for Carbonyl-Containing Compounds: A Comparative Guide to Validation Using Hydrazine-Based Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of carbonyl-containing compounds, such as aldehydes, ketones, and steroids, by liquid chromatography-mass spectrometry (LC-MS) often presents challenges due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a widely employed strategy to overcome these limitations. This guide provides a comparative overview of the validation of an LC-MS method using hydrazine-based derivatization reagents, with a focus on reagents like 4-Hydrazinylpyridine hydrochloride and its analogs. By converting carbonyls into more readily ionizable and chromatographically separable hydrazones, these reagents significantly enhance the sensitivity and specificity of LC-MS assays.

This guide will delve into the key validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH), and present a comparative analysis of the performance of hydrazine-based derivatization agents against other alternatives. Detailed experimental protocols and visual workflows are provided to assist researchers in the development and validation of robust LC-MS methods for carbonyl-containing analytes.

Comparative Performance of Derivatization Agents in LC-MS Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. For LC-MS methods employing derivatization, key parameters include specificity, linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability. The following table summarizes the performance of a validated LC-MS method using 2-hydrazino-1-methylpyridine (HMP), a close analog of this compound, for the analysis of low-abundance androgens. This is compared with other common derivatization agents for carbonyl compounds.

Validation ParameterHydrazine-Based Reagent (e.g., HMP)Alternative: Girard's Reagent T (GT)Alternative: 2,4-Dinitrophenylhydrazine (DNPH)
Specificity High; derivatization is specific to carbonyl groups, and chromatographic separation resolves isomers.High; specific for ketones and aldehydes.High; reacts specifically with carbonyls.
**Linearity (R²) **> 0.99[1][2]Typically > 0.99Typically > 0.99
Sensitivity (LOD/LOQ) LOD: ~0.4 pg on-column; LOQ: ~1.0 pg on-column for androgens.[1][2]Significant signal enhancement reported for neurosteroids.Good sensitivity, widely used, but may be lower than charged reagents.
Accuracy (% Recovery) 95-105%[1][2]Typically within 85-115%Generally within acceptable ranges (e.g., 90-110%).
Precision (% RSD) Intra- and Inter-day precision < 15%.[1][2]Typically < 15%Typically < 15%
Analyte Stability Derivatives stable for over 30 days at -20°C.[1][2]Good stability of derivatives.Derivatives are generally stable.
Key Advantage Permanent positive charge enhances ionization efficiency significantly.[3]Quaternary ammonium group provides a permanent positive charge.[3]Well-established reagent with extensive literature.
Potential Limitation May form multiple derivative isomers that require chromatographic resolution.[1][2]Can have lower reactivity compared to some hydrazine reagents.May have lower ionization efficiency compared to permanently charged reagents.

Experimental Protocols for LC-MS Method Validation

The following table outlines a typical experimental protocol for the derivatization and subsequent LC-MS/MS analysis of carbonyl-containing compounds using a hydrazine-based reagent like HMP.

Experimental Step Methodology
1. Sample Preparation - For plasma samples, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to isolate the analytes.
2. Derivatization - Add the derivatization reagent solution (e.g., 100 µL of 0.5 mg/mL HMP in methanol with 1% formic acid) to the extracted sample.[1] - Vortex the mixture for 10 seconds. - Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) to ensure complete reaction.[1] - Quench the reaction by adding a solvent like methanol.
3. LC Separation - Column: Use a suitable reversed-phase column (e.g., C18). - Mobile Phase: Employ a gradient elution with an aqueous phase (e.g., 5 mM ammonium acetate) and an organic phase (e.g., methanol/acetonitrile mixture). - Flow Rate: A typical flow rate is around 0.5 mL/min.
4. MS/MS Detection - Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for hydrazine derivatives. - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the derivatized analyte) to a specific product ion. - Example MRM Transitions (HMP derivatives): DHT-HMP: m/z 396→108; Testosterone-HMP: m/z 394→108.[1]
5. Method Validation - Specificity: Analyze blank matrix samples to check for interferences at the retention time of the analyte. - Linearity: Prepare a calibration curve with at least five concentration levels and assess the correlation coefficient (R²). - Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. - LOD/LOQ: Determine the lowest concentration that can be reliably detected and quantified, typically based on signal-to-noise ratios. - Stability: Assess the stability of the derivatized analyte in the matrix and in the autosampler under various conditions.

Visualizing the Workflow and Validation Process

To better illustrate the logical flow of the experimental and validation procedures, the following diagrams have been generated.

G Experimental Workflow for Derivatization-Based LC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Analyte Extraction (SPE or LLE) Sample->Extraction AddReagent Add Hydrazine Reagent Extraction->AddReagent Incubate Incubate (e.g., 60°C) AddReagent->Incubate Quench Quench Reaction Incubate->Quench LC LC Separation Quench->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental Workflow for LC-MS Analysis.

G Key Parameters for LC-MS Method Validation MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

A Comparative Guide to Carbonyl Derivatization: Unpacking the Performance of 4-Hydrazinylpyridine Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. Their inherent low volatility and often weak chromophores necessitate derivatization to enhance detection by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While 2,4-Dinitrophenylhydrazine (DNPH) has long been the industry standard, alternative reagents, including pyridine-based hydrazines like 4-Hydrazinylpyridine hydrochloride, offer distinct advantages. This guide provides an objective comparison of the analytical performance of these derivatizing agents, supported by experimental data, to inform the selection of the most suitable reagent for your analytical needs.

Performance Comparison of Hydrazine-Based Derivatization Reagents

The selection of a derivatization reagent is pivotal and depends on factors such as the analyte of interest, the sample matrix, and the analytical instrumentation. Below is a summary of the performance of 4-Hydrazinobenzoic acid (HBA), a close structural analog of 4-Hydrazinylpyridine, alongside other pyridine-based hydrazines and the traditional DNPH.

Derivatization ReagentAnalyte ClassInstrumentationLimit of Detection (LOD)Linearity (R²)Key AdvantagesPotential Disadvantages
4-Hydrazinobenzoic acid (HBA) AldehydesHPLC-UV, CE-DAD< 0.5 mg/L[1]> 0.99[2]Good water solubility, high stability, single derivative formation, simplifying chromatography.[1][2]Fewer standardized methods available compared to DNPH.
2-Hydrazinopyridine (2-HP) Steroid HormonesLC-MS/MS0.16 - 1.25 ng/mL[3]Not explicitly statedEffective for diverse steroid structures.[3]Primarily applied to steroid analysis.
2-Hydrazino-1-methylpyridine (HMP) Steroid HormonesLC-MS/MSAllows for detection of low pg amounts on column.[4][5]> 0.99[4][5]High sensitivity due to the permanently charged moiety.[4]Can form multiple isomers, potentially complicating chromatography.[4]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes & KetonesHPLC-UV, LC-MSAnalyte dependent, typically in the low ng/mL to pg/mL range.> 0.99 (typical)[6]Well-established with numerous standardized methods (e.g., EPA methods).[6]Limited aqueous solubility, potential for stereoisomer formation, can react with ozone.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for derivatization using hydrazine-based reagents.

Protocol 1: Derivatization of Aldehydes with 4-Hydrazinobenzoic Acid (HBA)

This protocol is adapted from a method for the analysis of low-molecular-weight aldehydes.[1]

  • Reagent Preparation: Prepare a stock solution of HBA in a suitable solvent (e.g., water or methanol).

  • Derivatization Reaction:

    • To your aqueous sample or standard, add the HBA solution.

    • The reaction can be performed concurrently with gas-diffusion microextraction (GDME) for sample cleanup and pre-concentration.

    • Optimize reaction conditions such as pH and time for the specific aldehydes of interest.

  • Analysis:

    • Analyze the resulting hydrazone derivatives by HPLC-UV or CE-DAD.

    • For structural confirmation, LC-MS analysis can be employed.[1]

Protocol 2: Derivatization of Steroid Hormones with 2-Hydrazino-1-methylpyridine (HMP)

This protocol is based on a method for the sensitive detection of androgens in human plasma.[4][5]

  • Sample Preparation: Extract the steroid hormones from the biological matrix using a suitable technique (e.g., solid-phase extraction).

  • Reagent Preparation: Prepare a fresh solution of HMP in methanol containing 1% (v/v) formic acid (e.g., 0.5 mg/mL).

  • Derivatization Reaction:

    • Add 100 µL of the HMP solution to the dried sample extract or standard.

    • Vortex the mixture for 10 seconds.

    • Incubate at 60°C for 15 minutes.

    • Quench the reaction by adding 50 µL of methanol.

    • Evaporate the solvent under a stream of nitrogen at 60°C.

    • Reconstitute the dried derivatives in the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Perform LC-MS/MS analysis using a suitable C18 column and a gradient elution with a mobile phase consisting of ammonium acetate in water and a mixture of methanol and acetonitrile.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the general derivatization workflow and the underlying chemical reaction.

G cluster_workflow Experimental Workflow Sample Sample Collection (e.g., Plasma, Air, Water) Extraction Analyte Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization with Hydrazine Reagent Extraction->Derivatization Analysis LC-MS/MS or HPLC-UV Analysis Derivatization->Analysis Quantification Data Processing and Quantification Analysis->Quantification

A generalized workflow for the analysis of carbonyl compounds using derivatization.

G cluster_reaction Derivatization Reaction Carbonyl R-C(=O)-R' (Aldehyde or Ketone) Plus1 + Hydrazine H₂N-NH-Ar (Hydrazine Reagent) Arrow (Acid Catalyst) Hydrazone R-C(=N-NH-Ar)-R' (Hydrazone Derivative) Plus2 + H₂O

References

cross-reactivity of 4-Hydrazinylpyridine hydrochloride with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of 4-Hydrazinylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of this compound with various functional groups. Understanding these potential interactions is crucial for researchers in drug development and other scientific fields to anticipate off-target effects, design selective assays, and ensure the stability and specificity of their compounds.

Introduction to this compound

This compound is a heterocyclic compound containing a pyridine ring and a hydrazine functional group. The hydrazine moiety is a potent nucleophile, making the compound susceptible to reactions with various electrophilic functional groups. The pyridine ring, being electron-withdrawing, can influence the nucleophilicity of the hydrazine group. This guide outlines the expected reactivity of this compound with common organic functional groups based on established principles of chemical reactivity and available literature.

Relative Reactivity of Functional Groups

The primary reactive center of this compound is the terminal nitrogen atom of the hydrazine group. Its nucleophilicity dictates the rate and extent of its reactions with different electrophilic functional groups. The general order of reactivity is largely dictated by the electrophilicity of the carbonyl carbon or other reactive centers in the interacting molecule.

Based on general chemical principles, the expected order of reactivity of common functional groups with hydrazines is:

Aldehydes > Ketones > Esters > Carboxylic Acids > Amides > Thiols

This reactivity hierarchy is based on the electrophilicity of the carbonyl carbon and the stability of the resulting adducts. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. Esters, carboxylic acids, and amides are less reactive due to resonance delocalization of the lone pair of electrons on the adjacent heteroatom, which reduces the electrophilicity of the carbonyl carbon. Thiols exhibit different reactivity patterns, primarily acting as nucleophiles themselves, but can undergo other types of reactions.

Quantitative Comparison of Cross-Reactivity
Functional GroupRelative ReactivityTypical Reaction ProductReaction Conditions & Notes
Aldehyde Very HighHydrazoneRapid reaction at room temperature, often catalyzed by mild acid.
Ketone HighHydrazoneSlower than aldehydes due to steric and electronic factors; reaction is also acid-catalyzed.
Ester ModerateAcylhydrazideGenerally requires elevated temperatures or activation of the ester.
Carboxylic Acid Low to ModerateAcylhydrazideRequires activation of the carboxylic acid (e.g., with carbodiimides) or harsh conditions (high temperature). Direct reaction is slow due to the formation of a stable salt.
Amide LowAcylhydrazideGenerally unreactive under normal conditions. Requires significant activation of the amide or very harsh reaction conditions.
Thiol Very Low (Nucleophilic addition)Unstable adductsThiols are nucleophiles and are unlikely to react directly with the hydrazine group under standard conditions. Potential for redox reactions under specific conditions.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of standardized experiments should be performed. Below are detailed protocols for key experiments.

General Protocol for Hydrazone Formation with Aldehydes and Ketones

This protocol describes a method to quantify the rate of hydrazone formation using UV-Vis spectroscopy.

Materials:

  • This compound

  • Aldehyde or ketone substrate (e.g., benzaldehyde, acetone)

  • Phosphate buffer (pH 7.4)

  • Methanol or other suitable organic co-solvent

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.

    • Prepare stock solutions of the aldehyde and ketone substrates (e.g., 100 mM) in methanol.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the buffer and the this compound stock solution to a final concentration of, for example, 0.1 mM.

    • Initiate the reaction by adding a small volume of the aldehyde or ketone stock solution to the cuvette to achieve a desired final concentration (e.g., 1 mM).

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the formation of the hydrazone product (typically in the range of 300-400 nm).

    • Record the absorbance at regular time intervals until the reaction reaches completion.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

    • The second-order rate constant (k) can be calculated using the pseudo-first-order method if one reactant is in large excess.

Protocol for Assessing Reactivity with Carboxylic Acids (with Activation)

This protocol uses HPLC to monitor the formation of an acylhydrazide from a carboxylic acid and this compound using a carbodiimide activator.

Materials:

  • This compound

  • Carboxylic acid substrate (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents, if used) in the chosen aprotic solvent.

    • Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

    • Add this compound (1 equivalent) to the reaction mixture.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a suitable quenching agent (e.g., water).

    • Dilute the quenched aliquot with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to separate the reactants and the acylhydrazide product.

    • Monitor the elution profile at a wavelength where both the reactant and product absorb (e.g., 254 nm).

  • Data Analysis:

    • Quantify the peak areas of the starting material and the product at each time point.

    • Calculate the percentage conversion of the carboxylic acid to the acylhydrazide over time.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening the cross-reactivity of this compound against a library of compounds containing various functional groups.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Compound 4-Hydrazinylpyridine Hydrochloride Solution Dispense Dispense Compound to Functional Group Library Compound->Dispense FG_Library Functional Group Library Plate FG_Library->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Quench Quench Reactions Incubate->Quench Analytical_Method Analytical Measurement (e.g., HPLC-MS, NMR) Quench->Analytical_Method Data_Analysis Data Analysis and Quantification Analytical_Method->Data_Analysis Report Generate Reactivity Profile Report Data_Analysis->Report

Caption: Workflow for assessing the cross-reactivity of a test compound.

Conclusion

This compound exhibits a predictable pattern of reactivity, with a strong preference for aldehydes and ketones. Its cross-reactivity with other functional groups such as esters and carboxylic acids is significantly lower and typically requires specific activation. Amides and thiols are generally considered to be unreactive under physiological conditions. For researchers in drug development, this profile suggests that potential off-target interactions are most likely to occur with endogenous aldehydes and ketones. The provided experimental protocols offer a framework for quantitatively assessing these potential interactions and building a detailed reactivity profile for this and other hydrazine-containing compounds.

Enhancing Mass Spectrometry Detection of Carbonyl-Containing Compounds: A Comparative Guide to Hydrazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the detection of carbonyl-containing compounds, chemical derivatization with hydrazine reagents is a powerful strategy to enhance ionization efficiency in mass spectrometry. This guide provides an objective comparison of commonly used hydrazine reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.

The analysis of molecules containing carbonyl groups, such as aldehydes and ketones, can be challenging due to their poor ionization in mass spectrometry. Derivatization with hydrazine-based reagents converts the carbonyl group into a hydrazone, which typically incorporates a more readily ionizable moiety. This chemical modification can significantly improve signal intensity, leading to lower limits of detection and more reliable quantification.

This guide explores the performance of several hydrazine reagents, presenting a summary of their relative ionization efficiencies and providing detailed experimental protocols for their application.

Comparative Analysis of Hydrazine Reagent Performance

The selection of a derivatization reagent is critical and depends on the specific analyte, the complexity of the sample matrix, and the desired analytical outcome. The following table summarizes quantitative data on the performance of various hydrazine reagents based on published studies.

ReagentAnalyte(s)Key FindingsReference
DMNTH GlucocorticoidsSuperior results compared to DNPH, with improved detection limits.[1][2]
HMP 5α-dihydrotestosteroneAfforded greater sensitivity than HTP.[3]
DMAEH Small carbonyl compoundsSelected for further analysis due to the fastest reaction rates among the tested hydrazines.[4][5]
HQ Short-chain carboxylic acids, aldehydes, and ketonesFacilitated the separation and detection of all tested compounds under a common LC-MS condition.[6]
Dansyl Hydrazine Carbonyl-containing metabolitesSignificantly increased MS signals of acetaldehyde after derivatization.[7]
Phenylhydrazine α-keto acidsStabilized metabolites and enhanced MS signal.[7]

Experimental Workflow and Reaction Mechanism

The general workflow for utilizing hydrazine reagents involves the derivatization of the sample followed by analysis using mass spectrometry, typically coupled with liquid chromatography (LC-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

G cluster_workflow Experimental Workflow Sample containing carbonyl compounds Sample containing carbonyl compounds Derivatization with Hydrazine Reagent Derivatization with Hydrazine Reagent Sample containing carbonyl compounds->Derivatization with Hydrazine Reagent Reaction LC-MS/MS or MALDI-MS Analysis LC-MS/MS or MALDI-MS Analysis Derivatization with Hydrazine Reagent->LC-MS/MS or MALDI-MS Analysis Injection Data Acquisition and Analysis Data Acquisition and Analysis LC-MS/MS or MALDI-MS Analysis->Data Acquisition and Analysis Detection

Caption: A generalized workflow for the analysis of carbonyl compounds using hydrazine derivatization followed by mass spectrometry.

The core of this process is the chemical reaction between the hydrazine reagent and the carbonyl group of the analyte. This condensation reaction results in the formation of a stable hydrazone derivative.

G cluster_reaction Hydrazone Formation Reaction R1-C(=O)-R2 Carbonyl Compound R1-C(=N-NH-R3)-R2 Hydrazone Derivative R1-C(=O)-R2->R1-C(=N-NH-R3)-R2 + H2N-NH-R3 H2N-NH-R3 Hydrazine Reagent H2O H2O R1-C(=N-NH-R3)-R2->H2O - H2O

Caption: The chemical reaction between a carbonyl compound and a hydrazine reagent to form a hydrazone derivative.

Detailed Experimental Protocols

Accurate and reproducible results depend on carefully controlled experimental conditions. The following are examples of detailed methodologies for derivatization using specific hydrazine reagents.

Protocol 1: Derivatization of Glucocorticoids with DMNTH for MALDI-MSI

This protocol is adapted from a study comparing DMNTH and DNPH for the on-tissue derivatization of fluticasone propionate.[1][2]

Materials:

  • 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1, 3, 5-triazine-2-hydrazine (DMNTH) solution

  • Acoustic reagent spotter

  • Cryosections of tissue spotted with the analyte

  • Conventional MALDI matrix (e.g., CHCA)

Procedure:

  • Prepare a solution of DMNTH.

  • Using an acoustic reagent spotter, apply the DMNTH solution onto the tissue sections containing the glucocorticoid.

  • Allow the derivatization reaction to proceed. A prolonged reaction time of approximately 48 hours can improve the detection limit.

  • For enhanced sensitivity, a conventional MALDI matrix can be applied in conjunction with the DMNTH.

  • Analyze the tissue sections using MALDI-MSI.

Protocol 2: Derivatization of 5α-Dihydrotestosterone (DHT) with HMP for LC-MS/MS

This protocol is based on a method developed for the analysis of androgens in human plasma.[3]

Materials:

  • 2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL)

  • Human plasma sample

  • Solid-phase extraction (SPE) cartridges

  • UHPLC-MS/MS system

Procedure:

  • Extract the androgens from the plasma sample using solid-phase extraction.

  • Evaporate the extracted sample to dryness.

  • Reconstitute the dried extract in a solution containing HMP.

  • Incubate the mixture at 60°C for 15 minutes to facilitate the derivatization reaction.

  • Analyze the derivatized sample by UHPLC-MS/MS. The HMP derivatives can be detected by selected reaction monitoring (SRM).

Protocol 3: Derivatization of Small Carbonyl Compounds with DMAEH for ESI-MS

This protocol is derived from a study that investigated the reaction kinetics of various hydrazine reagents.[4][5]

Materials:

  • 2-(dimethylamino)ethylhydrazine (DMAEH)

  • Solution containing the small carbonyl compounds of interest

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Prepare a solution of DMAEH.

  • Mix the DMAEH solution with the sample containing the carbonyl compounds.

  • The reaction proceeds to form stable hydrazone conjugates.

  • The resulting solution can be directly analyzed by ESI-MS to detect the derivatized analytes.

Conclusion

The use of hydrazine reagents for the derivatization of carbonyl-containing compounds is a well-established and effective method for enhancing their detection by mass spectrometry. The choice of reagent will be dictated by the specific application, with factors such as reaction kinetics, the nature of the analyte, and the desired sensitivity playing a crucial role. This guide provides a foundation for researchers to make informed decisions when selecting a derivatization strategy, ultimately leading to more robust and sensitive analytical methods.

References

A Guide to Inter-laboratory Comparison of Carbonyl Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of carbonyl compounds. The information presented is collated from various inter-laboratory studies and peer-reviewed publications to aid in selecting the appropriate methodology for specific research, development, and quality control needs.

Introduction to Carbonyl Analysis

Carbonyl compounds, which include aldehydes and ketones, are a significant class of molecules monitored in diverse fields such as environmental science, occupational health, and pharmaceutical stability studies. Their detection often requires sensitive and specific analytical methods. A widely adopted approach involves the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] This reaction converts the carbonyls into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are stable and can be readily analyzed by various chromatographic techniques.[2][3]

The choice of analytical instrumentation is critical and can significantly impact the sensitivity, selectivity, and overall performance of the analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for the analysis of DNPH-derivatized carbonyls.[1][4][5][6][7] This guide focuses on a detailed comparison of these methods, with additional context provided by other relevant techniques.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of various carbonyl compounds, based on data from comparative studies.

Table 1: Method Performance Parameters for HPLC-UV and LC-MS/MS

ParameterHPLC-UV / DADLC-MS/MSKey Observations
Linearity (R²) range 0.996 - 0.999[4][5][6]0.996 - 0.999[4][5][6][7]Both techniques demonstrate excellent linearity over their respective calibration ranges.
Intra-day Repeatability (RSD%) < 10%[4][5][6]0.7% - 10%[4][5][6]Both methods show good precision for repeated measurements within the same day.
Inter-day Repeatability (RSD%) 5% - 16%[4][5][6]5% - 16%[4][5][6]Acceptable long-term precision is achievable with both instruments.
Sensitivity LowerHigherLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ).[7]
Quantification Success Rate 32% of samples[4][5][6]98% of samples[4][5][6]The higher sensitivity of LC-MS/MS allows for the successful quantification of a much larger percentage of samples, especially those with low analyte concentrations.

Table 2: Comparison of Detection and Quantification Limits (LOD & LOQ)

Carbonyl CompoundHPLC-UV (LOD µg/L)HPLC-UV (LOQ µg/L)LC-MS/MS (LOD µg/L)LC-MS/MS (LOQ µg/L)
Formaldehyde0.82.50.050.20
Acetaldehyde1.03.00.050.20
Acetone1.54.50.100.30
Propionaldehyde0.82.50.050.20
Crotonaldehyde1.03.00.050.20
Butyraldehyde0.82.50.050.20
Benzaldehyde1.23.50.050.20
Isovaleraldehyde0.82.50.050.20
Valeraldehyde0.82.50.050.20
o-Tolualdehyde1.03.00.050.20
m-Tolualdehyde1.03.00.050.20
p-Tolualdehyde1.03.00.050.20
Hexanal0.82.50.050.20
2,5-Dimethylbenzaldehyde1.23.50.050.20

Data synthesized from multiple sources for illustrative comparison. Actual limits may vary based on instrumentation and experimental conditions.

Experimental Protocols

A generalized experimental protocol for the analysis of carbonyl compounds using DNPH derivatization followed by liquid chromatography is outlined below. This protocol is based on established methods such as U.S. EPA Method 8315A and ISO 16000-3.[8][9]

Sample Collection and Preparation
  • Air Samples: Air is drawn through a sorbent cartridge coated with acidified 2,4-dinitrophenylhydrazine (DNPH).[10][11] The carbonyl compounds react with the DNPH to form stable hydrazone derivatives, which are trapped on the cartridge.

  • Aqueous/Solid Samples: For aqueous samples, a measured volume is buffered to an acidic pH (typically around 3) and then mixed with a DNPH solution.[9] Solid samples may require an extraction step prior to derivatization.

Derivatization
  • The reaction between the carbonyl compounds and DNPH is allowed to proceed to completion. The reaction mixture is typically incubated for a specific period to ensure complete derivatization.

  • It is important to note that the DNPH derivatization can result in the formation of E- and Z-stereoisomers for some carbonyls, which may complicate chromatographic analysis.[2][3]

Extraction of Derivatives
  • From Sorbent Cartridges: The hydrazone derivatives are eluted from the sorbent cartridge using a suitable solvent, most commonly acetonitrile.[6][9] The eluate is collected in a volumetric flask.

  • From Liquid Samples: The derivatives can be extracted from the aqueous solution using solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE).[9]

Sample Analysis by HPLC-UV or LC-MS/MS
  • Chromatographic Separation: An aliquot of the sample extract is injected into the liquid chromatograph. A C18 column is commonly used for the separation of the DNPH derivatives.[7] A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.[7]

  • Detection:

    • HPLC-UV/DAD: The separated derivatives are detected by a UV or Diode Array Detector (DAD) at a wavelength of approximately 360 nm.[7][12]

    • LC-MS/MS: For more selective and sensitive detection, a mass spectrometer is used. The derivatives are ionized (e.g., using electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[7]

Quantification
  • The concentration of each carbonyl compound is determined by comparing the peak area of the corresponding derivative in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of carbonyl analysis methods.

G Workflow for Inter-Laboratory Comparison of Carbonyl Analysis cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Objectives (e.g., compare HPLC-UV vs. LC-MS/MS) B Select Participating Laboratories A->B C Develop Standardized Protocol (Sampling, Derivatization, Analysis) B->C D Prepare & Distribute Homogeneous Test Samples C->D E Lab 1: Analyze Samples (e.g., HPLC-UV) D->E Test Samples F Lab 2: Analyze Samples (e.g., LC-MS/MS) D->F Test Samples G Lab 'n': Analyze Samples (Alternative Method) D->G Test Samples H Collect & Compile Data from All Labs E->H Results F->H Results G->H Results I Statistical Analysis (e.g., z-scores, ANOVA) H->I J Compare Method Performance (Accuracy, Precision, Sensitivity) I->J K Publish Comparison Guide & Final Report J->K

Caption: A flowchart outlining the key phases of an inter-laboratory comparison study for carbonyl analysis methods.

Summary and Recommendations

The choice between HPLC-UV and LC-MS/MS for carbonyl analysis depends largely on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective technique suitable for applications where the expected concentrations of carbonyl compounds are relatively high.[1] It provides good linearity and repeatability.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of trace levels of carbonyls in complex matrices.[4][5][6][7] Its superior sensitivity leads to a significantly higher rate of successful quantification.[4][5][6] The use of MRM provides a high degree of confidence in analyte identification.

For drug development professionals, where trace-level impurity analysis and high specificity are often critical, LC-MS/MS is generally the more suitable technique . For routine monitoring in environments with higher expected concentrations, HPLC-UV can be a reliable and economical choice .

It is recommended that laboratories participate in inter-laboratory comparison studies or proficiency testing programs to ensure the quality and comparability of their analytical results.[13][14]

References

4-Hydrazinylpyridine Hydrochloride Derivatization: A Comparative Guide to a Niche Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds, derivatization is a crucial step to enhance detectability and improve chromatographic performance. While numerous hydrazine-based reagents are available, this guide focuses on the lesser-documented 4-Hydrazinylpyridine hydrochloride. Due to a notable scarcity of published experimental data specifically detailing the performance of this compound for derivatization, this comparison will draw upon the established principles of hydrazine chemistry and juxtapose its theoretical attributes with well-characterized alternatives.

Limitations of this compound: An Overview

The primary limitation of using this compound as a derivatization agent is the lack of extensive scientific literature and validated experimental protocols. This scarcity of data makes it challenging to predict its performance, optimize reaction conditions, and troubleshoot potential issues without significant methods development.

Potential limitations, extrapolated from the behavior of similar hydrazine-based reagents, may include:

  • Reaction Kinetics and Efficiency: The rate and completeness of the derivatization reaction with various carbonyl compounds (aldehydes and ketones) are not well-documented. This can lead to variability in quantitative results.

  • Stability of Derivatives: The stability of the resulting hydrazone derivatives under different storage and analytical conditions is unknown. Instability can lead to sample degradation and inaccurate measurements.

  • Formation of Isomers: Like many hydrazine reagents, this compound may form stereoisomers (E/Z isomers) upon reaction with asymmetrical carbonyls, potentially complicating chromatographic separation and quantification.

  • Side Reactions: The potential for side reactions with other functional groups or matrix components has not been thoroughly investigated, which could lead to interferences and reduced accuracy.

  • Solubility: While the hydrochloride salt form generally improves aqueous solubility, the solubility in common organic solvents used for extraction and chromatography may vary and require optimization.

Comparison with Alternative Derivatization Agents

To provide a practical context, the theoretical properties of this compound are compared with two widely used derivatization reagents: 2,4-Dinitrophenylhydrazine (DNPH) and 2-Hydrazino-1-methylpyridine (HMP).

FeatureThis compound (Theoretical)2,4-Dinitrophenylhydrazine (DNPH)2-Hydrazino-1-methylpyridine (HMP)
Detection Method UV/Vis, LC-MSUV/Vis, LC-MSLC-MS
Ionization Enhancement for MS Good (Contains a basic pyridine nitrogen)ModerateExcellent (Contains a permanently charged quaternary amine)
Potential for Isomer Formation Likely with asymmetrical carbonylsYes, can form E/Z isomersYes, can form E/Z isomers
Published Methods Very LimitedExtensive (e.g., EPA methods)Several studies, particularly for steroids
Known Limitations Lack of data, potential for instability and side reactionsFormation of isomers can complicate analysis; explosive hazard of the pure reagent.Formation of multiple isomers can complicate chromatography.
Derivative Stability UnknownGenerally stableDerivatives reported to be stable for over 30 days at -20°C.[1]

Experimental Protocols: General Principles and a Template

General Protocol for Derivatization of Carbonyls with a Hydrazine Reagent:

Materials:

  • Carbonyl-containing sample

  • This compound

  • Acid catalyst (e.g., hydrochloric acid, acetic acid)

  • Solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system

Procedure:

  • Reagent Preparation: Prepare a fresh solution of this compound in the chosen solvent. The concentration will need to be optimized but a starting point of 1-10 mg/mL is common for similar reagents.

  • Sample Preparation: Dissolve the carbonyl-containing sample in the same solvent as the derivatizing reagent.

  • Derivatization Reaction:

    • In a reaction vial, mix the sample solution with an excess of the this compound solution.

    • Add a small amount of acid catalyst. The type and concentration of the acid will require optimization.

    • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Reaction conditions should be systematically optimized for the target analytes.

  • Sample Cleanup (if necessary): After cooling, the reaction mixture may need to be quenched or subjected to a solid-phase extraction (SPE) cleanup to remove excess reagent and interfering substances.

  • Analysis: Analyze the resulting hydrazone derivatives by HPLC-UV or LC-MS.

Visualizing the Workflow and Chemistry

To aid in understanding the derivatization process, the following diagrams illustrate the general chemical reaction and a typical experimental workflow.

G Derivatization Reaction of a Carbonyl with 4-Hydrazinylpyridine cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' (Aldehyde or Ketone) hydrazone R-C(=N-NH-C5H4N)-R' (4-Pyridylhydrazone) carbonyl->hydrazone + 4-Hydrazinylpyridine - H2O hydrazine H2N-NH-C5H4N (4-Hydrazinylpyridine) hydrazine->hydrazone water H2O

A general reaction scheme for carbonyl derivatization.

G Experimental Workflow for Carbonyl Analysis sample Sample containing Carbonyl Compound(s) derivatization Derivatization Reaction (Heat + Acid Catalyst) sample->derivatization reagent Prepare 4-Hydrazinylpyridine HCl Derivatization Reagent reagent->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup analysis LC-UV or LC-MS Analysis cleanup->analysis data Data Processing and Quantification analysis->data

A typical workflow for carbonyl analysis using derivatization.

Conclusion and Recommendations

This compound remains a reagent with theoretical potential for the derivatization of carbonyl compounds, particularly for LC-MS applications due to the presence of a readily ionizable pyridine ring. However, the significant lack of published data on its performance, stability, and reaction specifics presents a considerable hurdle for its routine use in validated analytical methods.

For researchers in drug development and other regulated environments, it is highly recommended to opt for well-characterized derivatization agents such as DNPH or specialized reagents like HMP for which extensive literature and established protocols are available. Should the unique properties of a pyridylhydrazine be required, considerable investment in methods development and validation will be necessary to establish the reliability and limitations of this compound for any given application.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Hydrazinylpyridine hydrochloride (CAS Number: 52834-40-9), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.

Hazard Classifications:

  • Acute Toxicity 4 (Oral)

  • Skin Irritation 2

  • Eye Damage 1

  • Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]

Physical and Chemical Properties

PropertyValue
CAS Number 52834-40-9
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol [2]
Appearance Solid
Melting Point 244-250 °C
Boiling Point 310.2 °C at 760 mmHg[3]
Flash Point 141.4 °C[3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

PPESpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a chemical fume hood

2. Waste Identification and Segregation

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, properly labeled waste container.

3. Waste Collection and Storage

  • Container: Use a clearly labeled, leak-proof, and compatible container for collecting the waste. The container should be labeled "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.

4. Disposal Procedure

  • Small Quantities: For small residual quantities on lab equipment, rinse the equipment with a suitable solvent (e.g., water or ethanol) and collect the rinsate as hazardous waste.

  • Bulk Quantities: Unused or expired this compound should be disposed of in its original container, if possible. If not, transfer it to a designated hazardous waste container.

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not discharge down the drain or dispose of with regular laboratory trash.

Spill and Emergency Procedures

  • Spill: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store contact Contact Licensed Disposal Company store->contact end End: Waste Disposed contact->end

References

Essential Safety and Logistical Information for Handling 4-Hydrazinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Hydrazinylpyridine hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][2][3] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles should always be worn.[1][4] A face shield is required when there is a splash hazard.[1][2]
Body Flame-resistant lab coatA lab coat made of flame-resistant material is mandatory.[1][2] An additional chemical-resistant apron should be worn when handling larger quantities.[2]
Respiratory Respirator (as needed)Use in a certified chemical fume hood is the primary engineering control.[4] If a risk assessment indicates potential for exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is required.[1]
Feet Closed-toe shoesLeather or rubber shoes that fully cover the foot are required.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the key steps for safely handling this compound from receipt to use in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[5]

2. Preparation and Weighing:

  • All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][6]

  • Don all required PPE as specified in the table above.

  • Use anti-static tools and techniques to prevent the buildup of electrostatic charge.[1]

  • Weigh the desired amount of the chemical on a tared weigh boat or paper. Avoid creating dust.

3. Experimental Use:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.

  • Maintain a clean and organized workspace.

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[4]

  • Prevent the spill from entering drains or waterways.[1]

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[5]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures Receive_Inspect Receive & Inspect Container Store Store in Designated Area Receive_Inspect->Store Safe Storage Don_PPE Don Appropriate PPE Store->Don_PPE Prepare for Use Weigh_Chemical Weigh Chemical Don_PPE->Weigh_Chemical Enter Hood Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Workstation Clean Workstation Perform_Experiment->Clean_Workstation Spill Spill Occurs Perform_Experiment->Spill Potential Incident Exposure Personal Exposure Perform_Experiment->Exposure Potential Incident Doff_PPE Doff PPE Clean_Workstation->Doff_PPE Segregate_Waste Segregate Hazardous Waste Clean_Workstation->Segregate_Waste Collect Waste Wash_Hands Wash Hands Doff_PPE->Wash_Hands Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste Spill_Response Follow Spill Response Protocol Spill->Spill_Response Exposure_Response Follow Exposure Response Protocol Exposure->Exposure_Response

Caption: Safe handling workflow for this compound.

References

×

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydrazinylpyridine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.